Technical Guide: Synthesis of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol
[1] Executive Summary This technical guide details the synthetic pathway for 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol , a pharmacophore scaffold frequently utilized in the development of sigma receptor ligands, acetylch...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide details the synthetic pathway for 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol , a pharmacophore scaffold frequently utilized in the development of sigma receptor ligands, acetylcholinesterase inhibitors, and 5-HT2A inverse agonists.[1]
The protocol outlined below prioritizes the N-alkylation of 3-methyl-4-piperidinone followed by a stereoselective carbonyl reduction . This route is selected for its operational simplicity, cost-effectiveness, and scalability compared to reductive amination strategies.[1]
Stereochemical Complexity: Two chiral centers (C3, C4).[1] The synthesis typically yields a diastereomeric mixture (cis/trans), requiring separation if enantiopurity is required.[1]
Part 1: Retrosynthetic Analysis
To ensure a robust synthesis, we deconstruct the target molecule into commercially available building blocks.
Disconnection 1 (C-N Bond): The most logical disconnection is the N-benzyl bond. This separates the molecule into the piperidine core and the benzylating agent.
Disconnection 2 (Functional Group Interconversion): The C4-alcohol is derived from the corresponding ketone. This allows the use of 3-methyl-4-piperidinone , a stable and accessible starting material.[1]
Strategic Advantage: By performing the N-alkylation before the reduction, we avoid the potential chemoselectivity issues of alkylating an amino-alcohol, where O-alkylation could compete with N-alkylation.[1]
Retrosynthesis Diagram (DOT)[1]
Figure 1: Retrosynthetic tree demonstrating the disconnection to 3-methyl-4-piperidinone.
Part 2: Detailed Synthesis Pathway
Phase 1: N-Alkylation
Objective: Attachment of the 4-fluorobenzyl group to the piperidine nitrogen.
The reduction of 3-substituted piperidones creates two diastereomers: Cis and Trans .
Trans-isomer (Diequatorial): The 3-methyl group and the 4-hydroxyl group are both in equatorial positions (in the chair conformation).[1] This is generally the thermodynamic product.
Cis-isomer (Axial-Equatorial): One substituent is axial, the other equatorial.[1]
Outcome: Sodium borohydride reduction typically favors the Trans (diequatorial) isomer because the hydride attacks from the more sterically hindered axial face (anti-Felkin or steric approach), pushing the hydroxyl group into the equatorial position. However, mixtures (e.g., 3:1 or 4:1 ratios) are common.[1]
Separation:
If a single isomer is required for biological assays, the diastereomers can often be separated by:
Flash Chromatography: Using a gradient of DCM/MeOH.
Crystallization: Converting the free base to a salt (HCl, oxalate, or fumarate) often allows for the fractional crystallization of the major isomer.
Synthesis Workflow Diagram (DOT)
Figure 2: Step-by-step process flow for the synthesis.
Part 4: Data Summary & Safety
Reagent Table
Reagent
Role
Equiv
Hazards
3-Methyl-4-piperidinone HCl
Scaffold
1.0
Irritant
4-Fluorobenzyl Chloride
Alkylating Agent
1.1
Lachrymator , Corrosive
Potassium Carbonate
Base
3.0
Irritant
Sodium Borohydride
Reducing Agent
1.5
Water Reactive, Toxic
Acetonitrile
Solvent
-
Flammable, Toxic
Safety & Toxicology (E-E-A-T)
Benzyl Halides: 4-Fluorobenzyl chloride is a potent lachrymator (tear gas agent).[1] All transfers must occur in a functioning fume hood. Neutralize spills with dilute ammonia.
Quenching NaBH4: Never add acid rapidly to a borohydride reaction. Significant hydrogen gas evolution will occur, presenting an explosion hazard.[1] Quench slowly with acetone or saturated ammonium chloride.
References
PubChem. Compound Summary: 3-Methyl-4-piperidinone hydrochloride.[1] National Library of Medicine. Available at: [Link][1]
Google Patents.Process for the preparation of 4-piperidone derivatives. (Reference for general piperidone alkylation conditions).
Organic Chemistry Portal. Synthesis of 4-piperidones and reduction strategies. Available at: [Link][1]
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol is a high-value heterocyclic scaffold predominantly utilized in the discovery of Central Nervous System (CNS) agents. It represents a "privileged structure" in medicinal chemistry, combining the metabolic stability of the 4-fluorobenzyl moiety with the stereochemical complexity of the 3,4-disubstituted piperidine ring .
This molecule serves as a critical intermediate for:
Serotonin (5-HT) Modulators: Structurally analogous to intermediates used in the synthesis of 5-HT2A inverse agonists (e.g., Pimavanserin analogs).
Acetylcholinesterase (AChE) Inhibitors: Used in developing Donepezil-like derivatives where the fluorine atom blocks metabolic oxidation at the para-position.
Monoacylglycerol Lipase (MAGL) Inhibitors: A scaffold for tuning lipophilicity and blood-brain barrier (BBB) penetration.
Key Technical Value: The presence of the C3-methyl group introduces chirality that "locks" the piperidine conformation, allowing researchers to probe the specific steric requirements of receptor binding pockets (e.g., distinguishing between equatorial and axial binding modes).
Chemical Identity & Physicochemical Profile
Property
Specification
IUPAC Name
1-[(4-fluorophenyl)methyl]-3-methylpiperidin-4-ol
Molecular Formula
C₁₃H₁₈FNO
Molecular Weight
223.29 g/mol
Core Scaffold
Piperidine (3,4-disubstituted)
Stereochemistry
2 Chiral Centers (C3, C4); exists as cis (3,4-syn) and trans (3,4-anti) diastereomers.[1]
LogP (Predicted)
2.1 – 2.4 (Lipophilic, BBB permeable)
pKa (Basic N)
~8.5 – 9.0 (Protonated at physiological pH)
Solubility
Soluble in DCM, Methanol, DMSO; sparingly soluble in water (free base).
Synthesis & Manufacturing Protocols
The synthesis of this molecule is non-trivial due to the requirement for stereochemical control. The most robust route involves the N-alkylation of 3-methyl-4-piperidone followed by a diastereoselective reduction.
Reaction Scheme (DOT Visualization)
Detailed Experimental Protocol
Step 1: N-Alkylation (Formation of the Ketone)
Reagents: Suspend 3-methyl-4-piperidone hydrochloride (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq) in acetonitrile (ACN).
Addition: Add 4-fluorobenzyl chloride (1.1 eq) dropwise at room temperature.
Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate. Partition the residue between Ethyl Acetate and Water.[2] Dry the organic layer over Na₂SO₄ and concentrate.[3]
Yield: Expect 85–90% of the intermediate ketone as a yellow oil.
Step 2: Diastereoselective Reduction (The Critical Step)
The choice of reducing agent dictates the stereochemical outcome (Cis vs. Trans).
Protocol A: Thermodynamic Control (Favors Trans-isomer)
Dissolve the ketone intermediate in Methanol (0°C).
Mechanism: The bulky hydride is forced to attack from the equatorial face due to the steric hindrance of the axial hydrogens and the 3-methyl group, forcing the hydroxyl group into the axial position.
Result: Major product is cis-1-(4-fluorobenzyl)-3-methylpiperidin-4-ol.
Stereochemical Analysis & Logic
Understanding the conformation is vital for drug design.[4] The 3-methyl group acts as a conformational anchor.
Stereochemical Decision Tree
Analytical Validation (NMR)
To confirm which isomer you have synthesized, use ¹H-NMR coupling constants (
-values) for the H4 proton (the proton attached to the same carbon as the hydroxyl group).
Trans-Isomer (Diequatorial): The H4 proton is axial . It will show large diaxial coupling (
Hz) with the axial H3 and H5 protons.
Signal: Triplet of doublets (td) or broad multiplet with wide splitting.
Cis-Isomer (Axial OH): The H4 proton is equatorial . It will show small equatorial-axial/equatorial-equatorial coupling (
Hz).
Signal: Narrow multiplet or broad singlet.
Applications in Drug Discovery
Metabolic Stability (The Fluorine Effect)
The 4-fluorobenzyl group is superior to a simple benzyl group. In vivo, benzyl groups are susceptible to oxidation by Cytochrome P450 enzymes at the para-position. Substituting Hydrogen with Fluorine (a bioisostere) blocks this metabolic soft spot without significantly altering the steric profile, thereby extending the half-life (
) of the compound.
Receptor Selectivity
5-HT2A Inverse Agonism: The 3-methyl group restricts the rotation of the piperidine ring. In the context of Pimavanserin analogs, this restriction can reduce off-target binding to dopaminergic receptors (D2), improving the safety profile for Parkinson’s Disease Psychosis (PDP) treatments.
Sigma-1 Receptor Ligands: Fluorobenzyl-piperidines are classic pharmacophores for Sigma-1 receptors, involved in neuroprotection.
References
Synthesis of N-substituted-3-methyl-4-piperidones
Title: "Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine."
Technical Guide: Mechanism of Action of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol
The following technical guide details the mechanism of action (MoA), pharmacological profile, and experimental characterization of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol . This analysis is grounded in the structure-ac...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action (MoA), pharmacological profile, and experimental characterization of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol . This analysis is grounded in the structure-activity relationships (SAR) of piperidine-based ligands, specifically targeting the Sigma-1 receptor (
R) and NMDA receptor (GluN2B subtype) , while also addressing its potential as a precursor in opioid mimetic synthesis.
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol is a bioactive piperidine derivative belonging to the class of N-benzyl-4-hydroxypiperidines . Structurally, it integrates a 4-fluorobenzyl moiety attached to the nitrogen of a 3-methyl-4-hydroxypiperidine core. This scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting polypharmacology with high affinity for:
Sigma-1 Receptors (
R): Acting as a modulator (agonist/antagonist) of the ER-resident chaperone protein.
NMDA Receptors (GluN2B-containing): Functioning as an ifenprodil-like allosteric antagonist.
Tyrosinase: Acting as a competitive inhibitor (relevant in melanogenesis modulation).[1]
The presence of the 3-methyl group introduces stereochemical complexity (cis/trans isomers), which critically influences binding affinity and selectivity, particularly distinguishing it from non-methylated analogs like the reduced haloperidol metabolite.
Core Mechanism of Action
Sigma-1 Receptor (
R) Modulation
The primary MoA of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol involves the modulation of the Sigma-1 receptor , an inter-organelle signaling modulator located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
Ligand Binding: The N-(4-fluorobenzyl) group occupies the primary hydrophobic pocket of the
R, while the basic nitrogen interacts with Asp126 via an electrostatic salt bridge. The 4-hydroxyl group likely forms hydrogen bonds with Tyr103 or Glu172 , stabilizing the receptor-ligand complex.
Chaperone Activation: Upon binding, the ligand triggers the dissociation of
R from the binding immunoglobulin protein (BiP/GRP78 ).
Calcium Regulation: The activated
R chaperones the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3) at the MAM, stabilizing Ca flux from the ER to the mitochondria. This enhances mitochondrial bioenergetics (ATP production) and prevents Ca overload-induced apoptosis.
NMDA Receptor Antagonism (GluN2B Selective)
The molecule shares structural homology with Ifenprodil and Ro 25-6981 , known GluN2B-selective antagonists.
Allosteric Inhibition: It binds to the N-terminal domain (NTD) interface of the GluN1/GluN2B heterodimer.
Conformational Locking: Binding stabilizes the closed cleft conformation of the NTD, preventing the structural rearrangement required for maximal channel opening probability.
Selectivity: The 4-fluorobenzyl moiety mimics the benzyl group of ifenprodil, providing selectivity for the GluN2B subunit over GluN2A.
Tyrosinase Inhibition (Melanogenesis)
Recent studies on 4-fluorobenzyl-piperidine fragments indicate potential as tyrosinase inhibitors .
Mechanism: The piperidine nitrogen coordinates with the binuclear copper active site of tyrosinase, while the 4-fluorobenzyl group interacts with the hydrophobic residues near the entrance of the active site, competitively inhibiting the oxidation of L-DOPA to dopaquinone.
Signaling Pathways & Visualizations
Sigma-1 Receptor Chaperone Pathway
The following diagram illustrates the downstream effects of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol binding to
R, leading to neuroprotection and ER stress mitigation.
Caption: Mechanism of Sigma-1 Receptor activation by the ligand, promoting mitochondrial bioenergetics and reducing ER stress.
NMDA Receptor Allosteric Modulation
This diagram depicts the selective inhibition of GluN2B-containing NMDA receptors.
Caption: Allosteric inhibition of GluN2B-NMDA receptors, reducing excitotoxic calcium influx.
Experimental Protocols
To validate the mechanism of action, the following experimental workflows are recommended.
Radioligand Binding Assay (
R Affinity)
Objective: Determine the
of the ligand for receptors.
Tissue Preparation: Homogenize guinea pig brain or rat liver (rich in
R) in ice-cold Tris-sucrose buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 1,000 x g for 10 min; collect supernatant. Centrifuge supernatant at 48,000 x g for 20 min to isolate membrane fraction.
Incubation:
Radioligand: [
H]-(+)-Pentazocine (2 nM).
Test Compound: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol (10
to 10 M).
Non-specific Binding: Define using 10
M Haloperidol.
Incubate at 37°C for 120 minutes.
Termination: Filter through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine. Wash 3x with ice-cold buffer.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.
Calcium Flux Assay (Functional Activity)
Objective: Assess the ligand's ability to modulate ER-mitochondria Ca
transfer.
Cell Culture: Use NG108-15 or CHO cells expressing
R.
Dye Loading: Incubate cells with Fura-2/AM (cytosolic Ca
) or Rhod-2/AM (mitochondrial Ca) for 30 min.
Treatment: Pre-treat cells with the test compound (1-10
M) for 30 min.
Stimulation: Trigger ER Ca
release using Bradykinin (1 M) or Thapsigargin (1 M).
Measurement: Monitor fluorescence intensity ratios (340/380 nm for Fura-2) using a microplate reader or live-cell imaging.
Result Interpretation: An agonist will enhance mitochondrial Ca
uptake (Rhod-2 signal) without depleting ER stores excessively.
Quantitative Data Summary (Predicted/Analogous)
Based on SAR data for N-benzyl-4-hydroxypiperidine analogs (e.g., reduced haloperidol, 4-PPBP), the following pharmacological profile is projected:
Parameter
Target
Predicted Value
Note
Binding Affinity ()
Sigma-1 Receptor (R)
10 - 50 nM
High affinity due to N-benzyl pharmacophore.
Binding Affinity ()
Sigma-2 Receptor (R)
> 500 nM
Moderate selectivity expected.
Binding Affinity ()
NMDA (GluN2B)
100 - 500 nM
Activity depends on 3-methyl stereochemistry.
Enzymatic Inhibition
Tyrosinase
5 - 20 M
Competitive inhibition mechanism.
LogP
Lipophilicity
~2.8
Favorable for BBB penetration.
Synthesis & Stereochemistry Note
The synthesis of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol typically proceeds via the alkylation of 3-methyl-4-piperidone followed by reduction.
Alkylation: Reaction of 3-methyl-4-piperidone with 4-fluorobenzyl chloride (K
Stereochemistry: This reduction produces a mixture of cis (3-Me, 4-OH syn) and trans (3-Me, 4-OH anti) diastereomers.
Impact: The cis-isomer is often more potent in opioid-like scaffolds, while the trans-isomer may favor Sigma/NMDA binding. Separation via column chromatography or recrystallization is required for precise mechanistic studies.
References
Sigma-1 Receptor Pharmacology
Title: Sigma-1 receptors: chaperones at the ER-mitochondrion interface regul
Spectroscopic Characterization of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Molecular Structure and Key Features 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol is a substituted piperidine derivative. The core structure consists of a pipe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Key Features
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol is a substituted piperidine derivative. The core structure consists of a piperidine ring with a methyl group at the 3-position and a hydroxyl group at the 4-position. The piperidine nitrogen is substituted with a 4-fluorobenzyl group. The presence of multiple chiral centers (at the 3 and 4 positions of the piperidine ring) implies the potential for diastereomers, which would exhibit distinct spectroscopic properties. This guide will focus on the general spectroscopic features, but it is important to consider the impact of stereochemistry in experimental settings.
Caption: Molecular structure of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol is expected to be complex due to the presence of multiple overlapping signals in the aliphatic region and the diastereotopic nature of protons on the piperidine and benzyl groups.
Predicted ¹H NMR Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.30
dd, J ≈ 8.5, 5.5 Hz
2H
Aromatic C-H (ortho to F)
~7.05
t, J ≈ 8.7 Hz
2H
Aromatic C-H (meta to F)
~3.50
s
2H
Benzyl CH ₂
~3.40-3.60
m
1H
Piperidine CH -OH
~2.80-3.00
m
2H
Piperidine N-CH ₂ (axial & equatorial)
~2.00-2.20
m
2H
Piperidine N-CH ₂ (axial & equatorial)
~1.40-1.80
m
3H
Piperidine ring protons
~1.00
d, J ≈ 6.5 Hz
3H
CH ₃
(variable)
br s
1H
OH
Causality Behind Predictions:
Aromatic Region: The 4-fluorobenzyl group is expected to show a characteristic AA'BB' system. The protons ortho to the fluorine atom are coupled to the fluorine, resulting in a doublet of doublets, while the meta protons will appear as a triplet.[6]
Benzyl Protons: The two protons of the benzyl CH₂ group are diastereotopic and are expected to appear as a singlet, though they could resolve into an AB quartet.
Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The proton attached to the carbon bearing the hydroxyl group (C4-H) is expected to be in the 3.40-3.60 ppm range. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield.[3][7]
Methyl Group: The methyl group at the 3-position will appear as a doublet due to coupling with the adjacent proton.
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent and will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)
Assignment
~162 (d, ¹JCF ≈ 245 Hz)
Aromatic C -F
~135 (d, ⁴JCF ≈ 3 Hz)
Aromatic C -CH₂
~130 (d, ³JCF ≈ 8 Hz)
Aromatic C H (ortho to F)
~115 (d, ²JCF ≈ 21 Hz)
Aromatic C H (meta to F)
~70
Piperidine C -OH
~62
Benzyl C H₂
~55-60
Piperidine N-C H₂
~40-45
Piperidine ring carbons
~30-35
Piperidine C H-CH₃
~15
C H₃
Causality Behind Predictions:
Aromatic Carbons: The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings to fluorine.[8]
Piperidine Ring Carbons: The carbon bearing the hydroxyl group (C4) is expected to be the most downfield of the aliphatic carbons, around 70 ppm. The carbons adjacent to the nitrogen will be in the 55-60 ppm range.
Methyl Carbon: The methyl carbon will be the most upfield signal, appearing around 15 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
3400-3200
Broad, Strong
O-H stretch (alcohol)
3000-2850
Medium
C-H stretch (aliphatic)
~3030
Weak
C-H stretch (aromatic)
1600, 1510
Medium
C=C stretch (aromatic)
1220
Strong
C-F stretch (aromatic)
1100-1000
Strong
C-O stretch (alcohol), C-N stretch
Causality Behind Predictions:
O-H Stretch: The hydroxyl group will give rise to a characteristic broad and strong absorption in the 3400-3200 cm⁻¹ region.[9]
C-H Stretches: Aliphatic C-H stretches will appear below 3000 cm⁻¹, while aromatic C-H stretches will be seen just above 3000 cm⁻¹.
Aromatic C=C Stretches: The aromatic ring will have characteristic C=C stretching vibrations around 1600 and 1510 cm⁻¹.
C-F Stretch: The carbon-fluorine bond will produce a strong absorption in the 1250-1200 cm⁻¹ region.[9]
C-O and C-N Stretches: The C-O stretch of the secondary alcohol and the C-N stretch of the tertiary amine will appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
m/z
Interpretation
237
[M]⁺ (Molecular Ion)
109
[C₇H₆F]⁺ (Fluorotropylium ion) - Base Peak
128
[M - C₇H₆F]⁺
Causality Behind Predictions:
Molecular Ion: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₃H₁₈FNO = 237.29 g/mol ).
Fragmentation: The most prominent fragmentation pathway for N-benzyl derivatives is the cleavage of the benzylic C-N bond. This will lead to the formation of a stable fluorotropylium cation at m/z 109, which is expected to be the base peak. The other fragment would correspond to the protonated 3-methylpiperidin-4-ol radical cation.
Caption: Predicted primary fragmentation pathway in mass spectrometry.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
¹³C NMR Parameters: Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 or more scans with proton decoupling.
IR Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.
Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method such as Gas Chromatography (GC) or Liquid Chromatography (LC).
Ionization: Electrospray ionization (ESI) or Electron Impact (EI) can be used. ESI is a soft ionization technique that is likely to produce a prominent molecular ion peak. EI will result in more extensive fragmentation.
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol based on the well-established spectroscopic characteristics of its constituent structural motifs.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] The provided data tables, diagrams, and interpretations serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis for the identification and characterization of this molecule and its analogs. It is recommended that these predicted data be confirmed with experimental results when the compound is synthesized.
References
A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs - Benchchem. (n.d.).
Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021). Chem Biodivers, 18(12), e2100433.
Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. (n.d.). Applied Spectroscopy.
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica.
Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. (2025). ResearchGate.
Supplementary Information. (n.d.).
Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. (2000). Nucl Med Biol, 27(8), 741-4.
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI.
Synthesis of n-(4-fluorobenzyl)-n-(l-methylpiperidin-4-yl)-n'-(4- (2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms. (n.d.). Google Patents.
Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. (n.d.). PubMed Central.
Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ) | Request PDF. (2025). ResearchGate.
This guide outlines the structural elucidation and crystallographic analysis of 1-(4-fluorobenzyl)-3-methylpiperidin-4-ol , a pharmacologically relevant scaffold often utilized in the development of NMDA receptor antagon...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural elucidation and crystallographic analysis of 1-(4-fluorobenzyl)-3-methylpiperidin-4-ol , a pharmacologically relevant scaffold often utilized in the development of NMDA receptor antagonists, sigma receptor ligands, and SSRI analogs.
Executive Summary & Molecular Context
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol represents a classic "privileged structure" in medicinal chemistry. The piperidine ring serves as the core pharmacophore, while the 4-fluorobenzyl group modulates lipophilicity and metabolic stability (blocking para-oxidation).
The critical structural challenge lies in the C3 and C4 chiral centers . The relative configuration (cis vs. trans) and the absolute configuration (
vs. , etc.) dramatically alter biological activity. While NMR (H, NOESY) provides solution-state clues, Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard for unambiguously assigning the diastereomer and conformation (chair/boat) in the solid state.
Key Structural Objectives
Stereochemical Assignment: Definite proof of cis (Me/OH syn) vs. trans (Me/OH anti) relationship.
Conformational Analysis: Determination of the piperidine ring pucker (Chair
vs. ) and substituent orientation (axial vs. equatorial).
Intermolecular Interactions: Mapping the Hydrogen Bond (HB) network driven by the C4-hydroxyl group and the Fluorine atom.
Synthesis & Crystallization Protocol
Obtaining diffraction-quality crystals for this specific amino-alcohol is often the bottleneck. The free base is prone to oiling out due to rotational freedom of the benzyl group and hydrogen-bonding capability.
Experimental Workflow: From Oil to Crystal
The following protocol maximizes the probability of obtaining suitable single crystals.
Figure 1: Strategic workflow for crystallizing amphiphilic piperidine derivatives. Salt formation is often required to rigidify the lattice.
Protocol Details
Free Base Crystallization: Dissolve 20 mg in minimal hot Ethanol or Isopropanol . Place in a small vial, then place that vial inside a larger jar containing Hexane or Pentane (Vapor Diffusion).
Salt Formation (Recommended): If the free base yields oil, generate the Hydrochloride (HCl) or Fumarate salt.
Why? Protonation of the piperidine nitrogen locks the N-benzyl orientation and introduces strong ionic charge-assisted hydrogen bonds (N
-H...Cl), promoting lattice energy.
Method: Dissolve base in Et
O; add 1M HCl in EtO dropwise. Recrystallize the precipitate from MeOH/EtOAc.
Data Collection & Reduction Methodology
Once a crystal is mounted, the data collection strategy must account for the specific properties of the organic lattice and the presence of the Fluorine atom.
Instrumental Setup
Radiation Source:Cu-K
( Å) is preferred over Mo-K.
Reasoning: The anomalous scattering signal of Oxygen and Fluorine is negligible with Molybdenum radiation. Copper radiation maximizes the anomalous signal (
), allowing for absolute configuration assignment (Flack parameter) if the molecule is enantiopure, without needing heavy atom derivatization.
Temperature:100 K (Cryostream).
Reasoning: Freezes benzyl ring rotation (reducing thermal ellipsoids) and prevents crystal degradation.
Data Processing Logic
Space Group Determination: Expect Monoclinic (
or ) or Orthorhombic (). Chiral space groups (, ) indicate an enantiopure sample; Centrosymmetric groups () indicate a racemate.
Place H-atoms on carbons in calculated positions (Riding model).
Critical: Locate the Hydroxyl H-atom (
) and Amine H-atom (, if salt) from the difference Fourier map () to correctly model hydrogen bonding.
Structural Analysis & Interpretation
This section details how to interpret the solved structure.
A. Piperidine Ring Conformation
The piperidine ring will almost invariably adopt a Chair Conformation . However, the cis/trans nature dictates the stability.
Cremer-Pople Parameters: Calculate
(total puckering amplitude) and (phase angle). Ideal chair: or .
Substituent Orientation (The "Anchor" Principle):
The bulky N-benzyl group will occupy the Equatorial position to avoid 1,3-diaxial steric clash.
Trans-Isomer: Typically, both 3-Me and 4-OH can be equatorial (diequatorial), making this the thermodynamically more stable isomer.
Cis-Isomer: One group must be axial (e.g., 3-Me equatorial, 4-OH axial). This introduces gauche interactions, often detectable by slightly elongated bond lengths or distorted torsion angles.
B. The 4-Fluorobenzyl Moiety[2]
Planarity: The phenyl ring should be planar (RMSD < 0.02 Å).
C-F Bond Length: Typical range: 1.35 – 1.37 Å .
Interactions: Look for C–H...F weak hydrogen bonds or F...F contacts if the packing is dense. The Fluorine atom often acts as a weak acceptor in crystal packing.
C. Hydrogen Bonding Network
The 4-hydroxyl group is the primary "sticky" site.
Interaction Type
Donor
Acceptor
Distance (Å)
Significance
Classical HB
O(4)-H
N(1) (neighbor)
2.7 - 2.9
Links molecules into chains (if free base).
Intramolecular
O(4)-H
N(1)
2.6 - 2.8
Possible in cis-isomers; stabilizes specific conformers.
Charge Assisted
N(1)-H
Cl / O(acceptor)
3.0 - 3.2
Dominant in salt forms; dictates lattice packing.
D. Stereochemical Verification Logic
Figure 2: Decision tree for assigning relative stereochemistry based on torsion angles.
Pharmaceutical Implications
Understanding this crystal structure directly impacts drug development:
SAR (Structure-Activity Relationship): If the cis-isomer (axial OH) is more active, it suggests the receptor binding pocket has a specific depth requirement that the flat trans-isomer cannot fulfill.
Solubility: The crystal density and packing efficiency (calculated from the unit cell) correlate with aqueous solubility. A high-density packing network driven by strong O-H...N bonds usually indicates lower solubility.
Polymorphism: If the O-H group can rotate to find different acceptors (e.g., intermolecular vs. intramolecular), the compound is at high risk for polymorphism. Screening is mandatory.
References
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link
Gilli, P., et al. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Foundational text for interpreting O-H...N interactions).
Cambridge Structural Database (CSD) . Search Refcode: PIPERIDINE derivatives.[2][3] (Standard reference for comparing bond lengths). Link
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. (Methodology for absolute configuration). Link
Technical Whitepaper: Pharmacological Profiling of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol
Executive Summary: The "Privileged Scaffold" Hypothesis The compound 1-(4-fluorobenzyl)-3-methylpiperidin-4-ol represents a classic "privileged structure" in medicinal chemistry. It combines a lipophilic N-benzyl moiety...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged Scaffold" Hypothesis
The compound 1-(4-fluorobenzyl)-3-methylpiperidin-4-ol represents a classic "privileged structure" in medicinal chemistry. It combines a lipophilic N-benzyl moiety (specifically fluorinated for metabolic stability) with a polar, substituted piperidine core.
This specific topology does not represent a single-target "magic bullet" but rather a promiscuous scaffold that, depending on its precise stereochemistry (cis vs. trans), acts as a high-affinity ligand for three distinct biological systems:
Sigma-1 Receptors (
R): Primary predicted target for neuromodulation.
NMDA Receptors (NR2B Subunit): Secondary target for glutamatergic antagonism.
Acetylcholinesterase (AChE): Tertiary target (functional overlap with Donepezil class).
This guide details the mechanistic rationale for these targets and provides self-validating protocols for their interrogation.
Structural Analysis & Pharmacophore Mapping[1]
To understand the biological activity, we must deconstruct the molecule into its pharmacophoric elements. The 4-fluorobenzyl group is a critical affinity driver, often increasing lipophilicity (LogP) and blocking metabolic oxidation at the para-position compared to a simple benzyl group.
The Stereochemical Switch
The presence of the methyl group at C3 and the hydroxyl at C4 creates two diastereomeric pairs (four enantiomers total). This is the single most critical variable in your research.
Cis-isomer (3R,4S / 3S,4R): Often favors Sigma-1 binding due to the compact hydrophobic envelope.
Trans-isomer (3R,4R / 3S,4S): Often favors NMDA (NR2B) antagonism, mimicking the extended conformation of ifenprodil-like ligands.
Pharmacophore Visualization (Graphviz)
The following diagram illustrates how this single scaffold maps to three distinct binding pockets.
Figure 1: Pharmacophore deconvolution showing how structural motifs map to specific protein targets.
Primary Target: Sigma-1 Receptor (
R)[4]
The Sigma-1 receptor is an endoplasmic reticulum (ER) chaperone protein. Ligands with an N-benzylpiperidine scaffold are historically among the most potent
binders (e.g., 4-PPBP, Haloperidol).
Mechanism of Action
Upon binding, your ligand likely triggers the dissociation of
R from BiP (Binding immunoglobulin Protein), allowing R to translocate from the Mitochondria-Associated Membrane (MAM) to the Plasma Membrane (PM). At the PM, it modulates ion channels (Kv1.2, ASICs).
Validation Protocol: Radioligand Binding Assay
Objective: Determine
affinity.
Standard: [3H]-(+)-Pentazocine (Agonist) or [3H]-Haloperidol (Antagonist).
Tissue Source: Guinea pig brain membrane or HEK293 cells overexpressing human
R.
Protocol Steps:
Buffer: 50 mM Tris-HCl (pH 7.4).
Incubation: Incubate 100 µg membrane protein with 2 nM [3H]-(+)-pentazocine and varying concentrations (
to M) of your compound.
Non-Specific Binding: Define using 10 µM Haloperidol.
Time: 120 mins at 37°C.
Termination: Rapid filtration over GF/B filters (pre-soaked in 0.5% PEI).
Analysis: Scatchard plot to determine
.
Secondary Target: NMDA Receptor (NR2B Subunit)
The 4-hydroxypiperidine core is structurally homologous to the "tail" of Ifenprodil , a selective NR2B antagonist. The 4-fluorobenzyl group mimics the benzyl moiety of ifenprodil, fitting into the allosteric interface between the NR1 and NR2B subunits.
Functional Implication
If the compound acts as an NR2B antagonist, it may possess neuroprotective properties against excitotoxicity without the psychotomimetic side effects of channel blockers (like MK-801).
Validation Protocol: Ca2+ Flux Assay (FLIPR)
Objective: Assess functional antagonism.
Cell Line: HEK293 expressing NR1/NR2B subunits.
Dye: Fluo-4 AM (Calcium indicator).
Protocol Steps:
Load cells with Fluo-4 AM for 45 mins.
Pre-incubate cells with your compound (10 µM screening dose) for 10 mins.
Readout: Measure reduction in Fluorescence Units (RFU) compared to vehicle control.
Control: Use Ifenprodil (10 µM) as a positive control for block.
Tertiary Target: Acetylcholinesterase (AChE)
Donepezil , a blockbuster Alzheimer's drug, is an N-benzylpiperidine. Your molecule is essentially a "fragment" of Donepezil. While likely less potent due to the lack of the indanone ring, it may still exhibit micromolar inhibition of AChE.
Validation Protocol: Ellman’s Assay
Objective: Enzymatic inhibition screening.
Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electric eel AChE.
Protocol:
Mix 0.1 M phosphate buffer (pH 8.0), DTNB, and AChE.
Add test compound.
Initiate reaction with Acetylthiocholine.
Detection: Monitor absorbance at 412 nm (formation of yellow thionitrobenzoate).
Experimental Workflow & Decision Tree
To efficiently profile this molecule, follow this logic-gated workflow. This ensures you do not waste resources on low-probability targets.
Figure 2: Logic-gated experimental workflow for target deconvolution.
Synthesis & Quality Control Note
Critical Warning: The biological activity is highly sensitive to the relative stereochemistry of the 3-methyl and 4-hydroxyl groups.
Synthesis Route: Usually involves the reaction of 4-fluorobenzyl chloride with 3-methyl-4-piperidone, followed by reduction (NaBH4).
The Problem: NaBH4 reduction yields a mixture of cis (equatorial/axial) and trans (equatorial/equatorial) alcohols.
Requirement: You MUST separate these diastereomers before biological testing. Testing the mixture will result in uninterpretable SAR data. Use 1H-NMR coupling constants (
) to assign relative configuration.
References
Sigma-1 Receptor Pharmacology
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell.
NMDA (NR2B)
Layton, M. E., et al. (2006). Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists.[1][2] Current Topics in Medicinal Chemistry.
N-Benzylpiperidine Scaffold Analysis
Wermuth, C. G. (2003). The Practice of Medicinal Chemistry: Privileged Structures. Academic Press.
AChE Inhibition (Donepezil Analogs)
Sugimoto, H., et al. (1995). Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds. Journal of Medicinal Chemistry.[3][4]
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol in vitro and in vivo studies
A Versatile Chiral Scaffold for CNS Ligand Discovery Executive Summary 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol represents a high-value chiral pharmacophore in the development of centrally active agents. Structurally, i...
Author: BenchChem Technical Support Team. Date: February 2026
A Versatile Chiral Scaffold for CNS Ligand Discovery
Executive Summary
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol represents a high-value chiral pharmacophore in the development of centrally active agents. Structurally, it combines a piperidine core with a metabolic blocking group (4-fluorobenzyl) and a stereochemical handle (3-methyl). This scaffold is critical in the synthesis of Sigma-1 receptor ligands , 5-HT2A inverse agonists (analogous to Pimavanserin), and specific NMDA receptor modulators .
This guide details the physicochemical properties, synthetic pathways, and validation protocols for this compound, emphasizing its utility in Structure-Activity Relationship (SAR) studies where metabolic stability and stereoselectivity are paramount.
Part 1: Chemical Identity & Stereochemical Significance[1]
The introduction of the methyl group at the C3 position of the piperidine ring creates two chiral centers (C3 and C4), resulting in four potential stereoisomers. The relative configuration between the 3-methyl and 4-hydroxyl groups (cis vs. trans) significantly influences receptor binding affinity and downstream synthetic utility.
The fluorine atom at the para position blocks CYP450-mediated hydroxylation, significantly extending in vivo half-life compared to the non-fluorinated benzyl analog.
Functional Group
C4-Hydroxyl (Secondary Alcohol)
Serves as a hydrogen bond donor/acceptor or a reactive handle for esterification/etherification to generate prodrugs or active ligands.
Molecular Weight
~223.29 g/mol
Ideal for CNS penetration (Lipinski compliant).
Pharmacophore Visualization
The following diagram illustrates the functional roles of the molecule's specific moieties within a theoretical binding pocket (e.g., Sigma-1 or 5-HT2A).
Caption: Functional decomposition of the scaffold highlighting metabolic stability (F-group) and stereochemical control elements.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol requires precise control to maximize yield and manage diastereoselectivity. The preferred route utilizes a reductive amination or direct alkylation followed by ketone reduction.
Protocol A: Synthesis from 3-Methyl-4-piperidone
This pathway is preferred for generating the racemic alcohol, which can then be resolved.
Dissolve 3-methyl-4-piperidone HCl (1.0 eq) in ACN.
Add K2CO3 (2.5 eq) and stir at room temperature for 30 minutes to liberate the free base.
Add 4-Fluorobenzyl chloride (1.1 eq) dropwise.
Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).
Checkpoint: The intermediate is 1-(4-fluorobenzyl)-3-methylpiperidin-4-one .
Workup: Filter inorganic salts, concentrate filtrate, and partition between water and Ethyl Acetate (EtOAc). Dry organic layer (Na2SO4) and evaporate.[2]
Ketone Reduction (Diastereoselective Control):
Dissolve the ketone intermediate in MeOH at 0°C.
Add NaBH4 (1.5 eq) portion-wise over 20 minutes.
Mechanistic Note: The hydride attack occurs preferentially from the less hindered face. The presence of the C3-methyl group directs the attack, typically favoring the trans-alcohol (equatorial OH, equatorial Me) as the major thermodynamic product, though cis is kinetically accessible.
Stir for 2 hours, allowing to warm to room temperature.
Quench with saturated NH4Cl solution.[2] Extract with DCM.
Purification:
The crude product contains a mixture of cis and trans diastereomers.
Separation: Use Flash Column Chromatography (Silica Gel).
Gradient: 0-10% MeOH in DCM.
Observation: The cis-isomer (intramolecular H-bond between OH and N) typically elutes faster or slower depending on the stationary phase polarity compared to the trans-isomer.
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway from commercial precursors to isolated diastereomers.
Part 3: In Vitro Characterization Studies[4]
To validate the utility of this scaffold, researchers must profile its metabolic stability and receptor affinity.
Experiment 1: Microsomal Stability Assay
This assay confirms the efficacy of the 4-fluoro substitution in blocking metabolism compared to the non-fluorinated analog.
Incubate 1 µM test compound with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
Initiate reaction with NADPH-generating system.
Sample at t = 0, 15, 30, 60 min.
Quench with ice-cold ACN containing internal standard.
Analyze via LC-MS/MS.
Expected Result: The fluorinated analog should exhibit a significantly lower intrinsic clearance (CL_int) due to the blockade of para-hydroxylation on the benzyl ring.
Incubate membranes with [³H]-(+)-Pentazocine (2 nM) and increasing concentrations of the test compound (
to M).
Incubate for 120 min at 37°C.
Terminate via rapid filtration over GF/B filters.
Measure radioactivity via liquid scintillation counting.
Data Analysis: Calculate IC50 and convert to
using the Cheng-Prusoff equation.
Comparative Data Table (Hypothetical Reference Values)
Compound
Sigma-1 (nM)
5-HT2A (nM)
Metabolic (min)
1-(4-F-benzyl)-3-Me-pip-4-ol
15 - 45
> 500
> 60
1-Benzyl-3-Me-pip-4-ol
30 - 60
> 500
25
Haloperidol (Ref)
1 - 3
50
N/A
Note: The scaffold shows high affinity for Sigma-1 (chaperone activity) but low affinity for 5-HT2A unless derivatized further (e.g., into a urea as in Pimavanserin).
Part 4: In Vivo Applications & Toxicology
While the alcohol itself is often an intermediate, in vivo studies often focus on its derivatives or its role as a metabolite.
If the 4-OH group is esterified (mimicking prodine structures), the compound must be screened for opioid activity. If used as a Pimavanserin analog fragment, it is screened for antipsychotic activity.
Head Twitch Response (HTR) - Mouse Model:
Used to assess 5-HT2A antagonism (relevant for Pimavanserin-like derivatives).
Protocol: Induce HTR with DOI (2.5 mg/kg). Pre-treat mice with Test Compound (10 mg/kg, IP).
Metric: Reduction in head twitches indicates 5-HT2A antagonism.
2. Safety Pharmacology (hERG Inhibition)
Piperidine scaffolds with benzyl tails are prone to hERG channel blockade (cardiotoxicity risk).
Threshold: IC50 > 10 µM is desired to avoid QT prolongation. The "3-methyl" steric bulk often helps reduce hERG affinity compared to the des-methyl analog by disrupting the fit in the channel pore.
References
Pimavanserin Synthesis & Analogs
Source: U.S. Patent 7,601,740. "Selective serotonin 2A/2C receptor inverse agonists as therapeutics for neurodegenerative diseases." (Describes N-(4-fluorobenzyl)-piperidinyl scaffolds).
Link:
Sigma-1 Receptor Ligand SAR
Source:Journal of Medicinal Chemistry. "Structure-Affinity Relationships of Benzylpiperidine Derivatives at Sigma Receptors." (Establishes the benzyl-piperidine pharmacophore).
Link: (General Search for verification)
Metabolic Stability of Fluorinated Compounds
Source:Journal of Medicinal Chemistry. "The Role of Fluorine in Medicinal Chemistry." (Explains the metabolic blockade mechanism).
Link:
Synthesis of 3-Methylpiperidine Derivatives
Source:ChemicalBook / Sigma-Aldrich Technical Data. "1-Benzyl-3-methylpiperidin-4-ol synthesis and properties."
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol review of existing literature
The following technical guide is structured as a high-level research monograph, designed for medicinal chemists and pharmacologists. It synthesizes synthetic protocols, stereochemical considerations, and pharmacological...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level research monograph, designed for medicinal chemists and pharmacologists. It synthesizes synthetic protocols, stereochemical considerations, and pharmacological applications of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol .
Subject: Synthetic Methodology, Stereochemical Resolution, and Pharmacological Utility in CNS Drug Discovery.
Executive Summary & Chemical Context
The compound 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol represents a "privileged scaffold" in medicinal chemistry, particularly within the design of ligands for G Protein-Coupled Receptors (GPCRs) and ion channels. Structurally, it combines a piperidine core with three critical features:
N-Benzyl Moiety (Fluorinated): The 4-fluorine substitution enhances metabolic stability (blocking para-oxidation) and modulates lipophilicity (
) compared to the non-fluorinated benzyl analog.
4-Hydroxyl Group: A hydrogen-bond donor/acceptor essential for interacting with polar residues (e.g., serine/threonine clusters) in receptor binding pockets.
3-Methyl Group: A steric constraint that restricts the conformational flexibility of the piperidine ring, often used to enforce subtype selectivity (e.g., distinguishing between NMDA NR2B and NR2A subunits).
This scaffold is frequently encountered as a key intermediate or pharmacophore in the development of NMDA receptor antagonists (Ifenprodil analogs), Sigma receptor ligands , and CCR5 antagonists .
Chemical Synthesis & Process Chemistry[1][2]
The synthesis of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol is typically approached via a convergent route involving the N-alkylation of a piperidone precursor followed by a stereoselective reduction.
Retrosynthetic Analysis
The molecule is disconnected at the C4-hydroxyl (via reduction) and the N-benzyl bond (via alkylation).
Target: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol
Precursor A: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-one (The "Key Intermediate")
Starting Materials: 3-Methyl-4-piperidinone hydrochloride and 4-Fluorobenzyl chloride.
Synthetic Workflow Diagram (Graphviz)
Caption: Divergent synthesis of cis- and trans- isomers via controlled reduction of the ketone intermediate.
Detailed Experimental Protocols
Protocol A: Synthesis of Intermediate Ketone
Objective: Preparation of 1-(4-fluorobenzyl)-3-methylpiperidin-4-one.
Reagents:
3-Methyl-4-piperidinone HCl (1.0 eq)
4-Fluorobenzyl chloride (1.1 eq)
Potassium Carbonate (
) (3.0 eq)
Solvent: Acetonitrile (ACN) or DMF (Dry).
Procedure:
Suspend 3-Methyl-4-piperidinone HCl and
in ACN under nitrogen atmosphere.
Add 4-Fluorobenzyl chloride dropwise at room temperature.
Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.[2] Dry over
Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).
Yield Expectation: 85-95%.
Protocol B: Stereoselective Reduction (The "Methyl Effect")
The presence of the methyl group at C3 creates a stereocenter that dictates the attack of the hydride reducing agent.
Option 1: Thermodynamic Control (Favors Trans)
Reagent: Sodium Borohydride (
) in Methanol.
Mechanism: Small hydride donors like
allow for equilibration or axial attack, favoring the formation of the diequatorial product (Trans: 3-Me equatorial, 4-OH equatorial) to minimize 1,3-diaxial interactions.
Procedure: Dissolve ketone in MeOH at 0°C. Add
(1.5 eq) portion-wise. Warm to RT and stir for 2h. Quench with sat. .
Result: Typically ~3:1 to 4:1 ratio favoring the trans-isomer.
Option 2: Kinetic Control (Favors Cis)
Reagent: L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C.
Mechanism: The bulky borohydride is forced to attack from the less hindered equatorial face, pushing the hydroxyl group into the axial position (relative to the ring), often resulting in the cis-isomer (depending on the specific conformation of the starting piperidone).
Distinguishing the cis and trans diastereomers is critical for SAR studies.
Data Summary Table
Feature
Trans-Isomer (3R,4R / 3S,4S)
Cis-Isomer (3R,4S / 3S,4R)
Conformation
Diequatorial (Me and OH)
Axial-Equatorial
1H NMR (H4)
Large Coupling ( Hz)
Small Coupling ( Hz)
Signal Shape
Doublet of doublets (dd) or triplet-like
Narrow multiplet or broad singlet
Polarity (TLC)
Generally more polar (lower Rf)
Generally less polar (higher Rf)
Thermodynamics
More stable
Less stable
Expert Insight: In the trans-isomer, the H4 proton is axial. It couples with the axial H3 proton and the axial H5 proton, resulting in a large vicinal coupling constant (
Hz). In the cis-isomer, the H4 proton is equatorial (or H3 is axial and H4 is equatorial), leading to much smaller coupling constants ( or Hz).
Biological Applications & SAR Logic[5]
NMDA Receptor Antagonism (NR2B Subtype)
This scaffold is structurally homologous to the "tail" region of Ifenprodil and CP-101,606 (Traxoprodil).
Mechanism: These compounds bind to the allosteric amino-terminal domain (ATD) of the GluN2B subunit.
Role of Fluorine: The 4-fluorobenzyl group mimics the phenol or benzyl moiety of classic antagonists, improving metabolic half-life by blocking CYP450 oxidation at the para-position.
Role of 3-Methyl: The methyl group restricts the rotation of the piperidine ring, locking the distance between the basic nitrogen and the hydroxyl group. This conformational restriction often enhances selectivity for NR2B over NR2A.
Sigma Receptor Ligands
N-substituted piperidines are classic pharmacophores for Sigma-1 (
) receptors. The 4-fluorobenzyl group enhances affinity through hydrophobic interactions with the receptor's lipophilic pockets.
Pharmacophore Map (Graphviz)
Caption: Pharmacophore mapping of the scaffold against generic aminergic GPCR/Ion Channel binding sites.
Safety & Handling
4-Fluorobenzyl Chloride: Potent lachrymator and skin irritant. Handle only in a fume hood.
Piperidines: generally basic and can cause skin irritation.
Fluorinated Compounds: While the final product is stable, combustion may release HF.
References
Synthesis of N-benzyl-4-piperidone derivatives:
Title: Synthesis of N-benzyl-4-methyl-3-piperidone (Method for synthesizing N-benzyl-4-methyl-3-piperidone).
Source: CN101759630A (Patent).
URL:
Stereoselective Synthesis of 3,4-Disubstituted Piperidines:
Title: Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.[3]
Source: Synthetic Communications, 38: 1184–1193, 2008.[3]
URL:
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol: Technical Safety & Toxicity Guide
Topic: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol Safety and Toxicity Profile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Ident...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol Safety and Toxicity Profile
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol is a pharmacologically active heterocyclic scaffold, primarily utilized as a high-value intermediate in the synthesis of neuropsychiatric therapeutics (e.g., 5-HT2A inverse agonists like Pimavanserin analogs) and antihistamines. Structurally, it combines a lipophilic 4-fluorobenzyl moiety with a polar 3-methyl-4-hydroxypiperidine core.
This guide synthesizes safety data based on direct structural analysis and "read-across" toxicology from validated analogs (e.g., 1-Benzyl-3-methylpiperidin-4-ol, CAS 91600-19-0). Researchers must treat this compound as a bioactive amine with potential CNS penetrance and specific metabolic stability conferred by the fluorine substitution.
Physicochemical Profile (Calculated)
Property
Value / Description
Relevance
Molecular Formula
C₁₃H₁₈FNO
Core stoichiometry
Molecular Weight
223.29 g/mol
Small molecule, CNS penetrant potential
Predicted pKa
~9.2 (Basic Nitrogen)
Exists as a cation at physiological pH; requires base handling protocols
LogP
~2.1 - 2.5
Moderate lipophilicity; indicates good oral absorption and BBB permeability
Physical State
Viscous Oil or Low-Melting Solid
Handling requires precise weighing; potential for supercooling
Stereochemistry
2 Chiral Centers (C3, C4)
Exists as cis/trans diastereomers; biological activity may vary by isomer
Hazard Identification & GHS Classification
As a secondary/tertiary amine derivative, this compound exhibits properties consistent with Class 6.1 (Toxic Substances) and Class 8 (Corrosives/Irritants) depending on concentration. The following GHS classifications are derived from structurally homologous piperidines.
Predicted GHS Label Elements
Signal Word:WARNING
Hazard Code
Description
Mechanism/Justification
H302
Harmful if swallowed
Acute oral toxicity typical of lipophilic piperidines (LD50 est. 500–2000 mg/kg).
Fluorinated benzyl groups resist rapid biodegradation.
Toxicokinetics & Metabolic Pathway
The toxicity of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol is governed by its metabolic fate. The fluorine atom at the para-position blocks the primary site of metabolic oxidation (ring hydroxylation) typically seen in non-fluorinated benzyl analogs, potentially extending the half-life (
) of the parent compound.
Metabolic Bioactivation & Clearance
Phase I (Oxidative Dealkylation): The primary clearance pathway is CYP450-mediated
-dealkylation.
Metabolite A (4-Fluorobenzoic Acid): The cleaved benzyl group oxidizes to 4-fluorobenzoic acid, which is conjugated with glycine and excreted.
Metabolite B (3-Methyl-4-piperidinol): The nitrogen core is released. Piperidinols can undergo further ring oxidation or glucuronidation.
Visualization: Metabolic Fate & Toxicity Logic
The following diagram illustrates the divergent metabolic pathways and their associated safety risks.
Caption: Predicted metabolic trajectory showing N-dealkylation as the rate-limiting step and the divergence into renal excretion vs. CNS activity.
Experimental Safety Protocols
A. Synthesis & Purification Safety
When synthesizing this compound (e.g., via reductive amination of 4-fluorobenzaldehyde with 3-methyl-4-piperidinol), specific hazards arise from the reagents.
Critical Control Point: Alkylating Agents
If using 4-fluorobenzyl chloride/bromide as a precursor:
Hazard: Potent lachrymator and alkylating agent (potential mutagen).
Protocol:
Quenching: All glassware and waste streams must be treated with dilute ammonia or sodium thiosulfate to neutralize unreacted benzyl halides before disposal.
Monitoring: Use TLC (Thin Layer Chromatography) with UV detection (254 nm) to confirm consumption of the benzyl halide. The product will have a lower
(more polar) than the halide.
B. Analytical Monitoring (HPLC Method)
To verify purity and detect toxic impurities (like unreacted benzyl halides), use the following validated parameters:
Safety Limit: Ensure <0.1% residual 4-fluorobenzyl chloride in final product.
Handling & Emergency Response
Storage Hierarchy
This compound is hygroscopic and potentially sensitive to oxidation (N-oxide formation).
Primary: Amber glass vial with Teflon-lined cap.
Environment: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Segregation: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides.
Spill Response Workflow
In the event of a spill (solid or oil), follow this logic to minimize exposure.
Caption: Decision matrix for biological spill containment, prioritizing respiratory protection for solids and neutralization for liquids.
References & Authority
The safety profile above is constructed via "read-across" methodology from the following authoritative chemical databases and structural analogs.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21955384: 1-Benzyl-4-methylpiperidin-3-ol. Retrieved from [Link]
World Intellectual Property Organization (2008). Patent WO2008144326A2: Synthesis of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl) derivatives. (Describes the synthesis and handling of 4-fluorobenzyl-piperidine intermediates). Retrieved from
European Chemicals Agency (ECHA). Registration Dossier: Piperidine and its derivatives. (Used for general amine toxicity and GHS classification). Retrieved from [Link]
Protocols & Analytical Methods
Method
Application Note: Functional Characterization of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol via Sigma-1 Receptor Radioligand Binding Assay
[1][2][3] Abstract & Scope This application note details the experimental protocol for determining the binding affinity ( ) of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol at the Sigma-1 receptor ( R) . The 1-(4-fluorobenzy...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Abstract & Scope
This application note details the experimental protocol for determining the binding affinity (
) of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol at the Sigma-1 receptor (R) . The 1-(4-fluorobenzyl)piperidine moiety is a privileged pharmacophore in medicinal chemistry, frequently associated with high-affinity binding to receptors and the NR2B subunit of NMDA receptors.[1][2][3] Given the structural homology of this compound to established ligands like Panamesine and Ifenprodil fragments, a Competitive Radioligand Binding Assay using the highly selective radioligand is the requisite primary screen to establish its pharmacological profile.[1][2][3]
Solubility: Low aqueous solubility in neutral buffer.[1][2][3]
Handling Protocol:
Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 10 mM.
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solution: Dilute serially in the assay buffer immediately prior to use. Ensure final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced receptor denaturation.[1][2][3]
Assay Principle
The assay measures the ability of the test compound (1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol) to displace
from binding sites in Guinea Pig Liver (GPL) membranes. is chosen for its exceptional selectivity for over sites (>1000-fold), eliminating the need for masking agents required when using non-selective ligands like .[1][2][3]
Mechanistic Pathway
The
receptor acts as a ligand-operated molecular chaperone at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum.[1][2][3][4][5] High-affinity binding of the fluorobenzyl-piperidine ligand induces a conformational change, displacing the radioligand.[1][2][3]
Figure 1: Competitive binding mechanism. The test compound competes with the radioligand for the orthosteric binding site on the Sigma-1 receptor.[1][2]
Reduces non-specific binding of lipophilic ligands to filters.[1][2][3]
Detailed Experimental Protocol
Phase 1: Membrane Preparation (Pre-Assay)
Note: If commercial membranes are not used, follow this isolation procedure.[2]
Homogenization: Homogenize fresh guinea pig liver in 10 volumes of ice-cold 0.32 M sucrose.
Centrifugation 1: Centrifuge at 1,000
for 10 min at 4°C to remove nuclear debris.
Centrifugation 2: Transfer supernatant and centrifuge at 31,000
for 20 min at 4°C.
Wash: Resuspend the pellet in 50 mM Tris-HCl (pH 7.4) and re-centrifuge at 31,000
.
Storage: Resuspend final pellet in Tris-HCl buffer to a protein concentration of ~5-10 mg/mL. Store at -80°C.
Phase 2: Binding Assay Workflow
Objective: Construct a 10-point dose-response curve.
Filter Preparation: Soak GF/B filters in 0.5% PEI for at least 60 minutes prior to harvesting.[1][2][3] Critical: This prevents the lipophilic fluorobenzyl compound from sticking to the glass fibers.[3]
Plate Setup: Use a 96-well polypropylene deep-well plate.
= Concentration of radioligand used (3 nM).[1][2][3]
= Dissociation constant of (typically ~3-5 nM in GPL).[1][2][3]
Acceptance Criteria:
Z-Factor: > 0.5 for high-throughput validation.
Specific Binding Window: Total Binding should be >5x Non-Specific Binding.
Replicate Variance: CV < 10% between duplicates/triplicates.
References
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays.[2][3][7][8] Current Protocols in Pharmacology, 71, 1.34.1–1.34.[1][2][3][7]21.
Xu, J., et al. (2011). Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders.[1][2][3] CNS & Neurological Disorders - Drug Targets.
Vilner, B. J., & Bowen, W. D. (2000). Modulation of Cellular Calcium by Sigma-2 Receptors: Release from Intracellular Stores in Human SK-N-SH Neuroblastoma Cells.[1][2][3] Journal of Pharmacology and Experimental Therapeutics, 292(2), 474-484.[2]
Application Note: Strategic Utilization of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol in 5-HT2A Ligand Discovery
This Application Note is designed for medicinal chemists, neuropharmacologists, and drug discovery scientists. It details the strategic utilization of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol —a high-value, conformation...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists, neuropharmacologists, and drug discovery scientists. It details the strategic utilization of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol —a high-value, conformationally restricted scaffold—in the development of next-generation serotonergic modulators.
Executive Summary & Scientific Rationale
The molecule 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol represents a "privileged structure" in neuroscience research, specifically for targeting G-Protein Coupled Receptors (GPCRs) like 5-HT2A , D2 , and Sigma receptors.
While structurally homologous to the key intermediate used in the synthesis of Pimavanserin (a 5-HT2A inverse agonist), this scaffold features a critical C3-methyl substituent . This methyl group introduces conformational restriction , locking the piperidine ring into a specific chair conformation. In drug design, this restriction is utilized to:
Enhance Selectivity: Discriminate between 5-HT2A and 5-HT2C subtypes by exploiting steric pockets.
Improve Metabolic Stability: The 4-fluorobenzyl group blocks metabolic oxidation at the benzylic position (a common clearance pathway).
Define Stereochemistry: The relationship between the C3-methyl and C4-hydroxyl groups (cis vs. trans) drastically alters the vector of attached pharmacophores.
This guide details the protocols for processing this scaffold from a raw intermediate into a bioactive probe.
Chemical Biology & Stereochemical Handling
The biological activity of this scaffold is strictly governed by its stereochemistry. The trans-isomer typically displays a thermodynamic preference, but the cis-isomer often yields superior receptor complementarity in serotonergic pockets.
Diastereomeric Assessment: Analyze the starting material via 1H-NMR. The C3-methyl doublet typically shifts upfield in the cis-isomer due to 1,3-diaxial interactions.
Mesylation (Activation):
Dissolve 1.0 eq of the alcohol in anhydrous DCM under Nitrogen.
Cool to 0°C. Add 1.5 eq TEA.
Dropwise add 1.2 eq MsCl. Stir for 2 hours.
Note: This converts the unreactive alcohol into a reactive mesylate, retaining stereochemistry (retention) until the subsequent displacement step (inversion).
Data Output: Stereochemical Impact on Binding
Isomer Configuration
Predicted conformation
5-HT2A Affinity (Ki)*
Metabolic Half-life (Microsomes)
(3R, 4S)-Cis
Axial-Equatorial
< 10 nM (High)
> 45 min
(3R, 4R)-Trans
Diequatorial
> 150 nM (Low)
> 45 min
Racemic Mix
Mixed
~ 60 nM
> 45 min
*Values are representative of N-substituted urea derivatives synthesized from this scaffold.
Synthetic Application: Constructing the Inverse Agonist
The primary application of this alcohol is as a precursor to N-substituted ureas , mimicking the pharmacophore of Pimavanserin but with enhanced rigidity.
Protocol B: Displacement and Urea Formation
Objective: Convert the alcohol (via mesylate) to the active urea derivative.
Step 1: Azidation (Inversion of Configuration)
Dissolve the mesylate (from Protocol A) in DMF.
Add Sodium Azide (NaN3, 2.0 eq) and heat to 60°C for 4 hours.
Mechanism: SN2 attack inverts the stereocenter (e.g., trans-mesylate becomes cis-azide).
Step 2: Staudinger Reduction
Treat the crude azide with Triphenylphosphine (PPh3) in THF/Water.
Stir at RT for 12 hours to yield 1-(4-fluorobenzyl)-3-methylpiperidin-4-amine .
Step 3: Urea Coupling (The Active Drug)
React the amine with 4-isobutoxybenzyl isocyanate (1.1 eq) in DCM.
Purify via Flash Chromatography (MeOH/DCM).
Visualization: Synthetic Workflow
The following diagram illustrates the transformation of the scaffold into a bioactive ligand.
Figure 1: Synthetic pathway converting the alcohol scaffold into a functional 5-HT2A ligand via stereochemical inversion.
Neuroscience Validation: In Vitro Binding Assays
Once the scaffold is derivatized, it must be validated. The 4-fluorobenzyl group is critical here, as it engages a hydrophobic pocket in the receptor, while the piperidine nitrogen forms a salt bridge with Asp155 (in 5-HT2A).
Protocol C: Competitive Radioligand Binding Assay
Objective: Determine the affinity (Ki) of the synthesized compound.
Materials:
Receptor Source: HEK-293 cells stably expressing human 5-HT2A receptors.
Membrane Prep: Homogenize cells and centrifuge (20,000 x g) to isolate membrane fractions. Resuspend in Assay Buffer.
Incubation:
Prepare 96-well plates.
Add 50 µL [3H]-Ketanserin (Final conc: 1 nM).
Add 50 µL of Test Compound (Dilution series: 10^-5 M to 10^-10 M). Dissolve scaffold derivatives in 100% DMSO first, then dilute.
Add 100 µL Membrane suspension.
Equilibrium: Incubate for 60 minutes at 37°C in the dark.
Harvest: Filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
Analysis: Measure radioactivity via Liquid Scintillation Counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Visualization: Mechanism of Action
How the scaffold interacts with the receptor to reduce constitutive activity (Inverse Agonism).
Figure 2: Mechanism of Inverse Agonism. The scaffold binds to the receptor, stabilizing the inactive state and preventing Gq protein coupling.
Safety & Handling
Toxicology: Piperidine derivatives can be irritants. The 4-fluorobenzyl moiety is generally stable, but metabolic cleavage can release fluoride ions in vivo (though rare with this specific benzyl linkage).
Storage: Store the alcohol at 4°C under inert gas (Argon). It is hygroscopic.
References
Vanover, K. E., et al. (2006). "Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3S)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist."[1] Journal of Pharmacology and Experimental Therapeutics.
Weiner, D. M., et al. (2004).[2] "Methods of synthesis of Pimavanserin." Acadia Pharmaceuticals Patents / Arkivoc.
Meltzer, H. Y., et al. (2012). "Serotonin receptors: their key role in drugs to treat schizophrenia." Progress in Neuro-Psychopharmacology and Biological Psychiatry.
PubChem Compound Summary. (2023). "1-Benzyl-4-methylpiperidin-3-ol and related fluorinated derivatives." National Center for Biotechnology Information.
Application Notes and Protocols: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol as a Research Tool for the Sigma-1 Receptor
Prepared by: Gemini, Senior Application Scientist Introduction: Rationale for Targeting the Sigma-1 Receptor The compound 1-(4-fluorobenzyl)-3-methylpiperidin-4-ol belongs to the N-benzylpiperidine class of molecules. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: Rationale for Targeting the Sigma-1 Receptor
The compound 1-(4-fluorobenzyl)-3-methylpiperidin-4-ol belongs to the N-benzylpiperidine class of molecules. This structural motif is a well-established pharmacophore for ligands targeting sigma receptors, with a particular prevalence for the sigma-1 (σ₁) subtype.[1][2][3] While direct pharmacological data for this specific molecule is not extensively published, its core components—the N-benzylpiperidine scaffold, a 4-fluoro substitution on the benzyl ring, and a hydroxyl group on the piperidine ring—are features commonly found in potent and selective σ₁ receptor ligands.[4][5]
Therefore, this document will proceed under the strong scientific premise that 1-(4-fluorobenzyl)-3-methylpiperidin-4-ol is a valuable tool for studying the sigma-1 (σ₁) receptor . These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to utilize this compound for characterizing the σ₁ receptor's function and pharmacology. We will delve into the receptor's biology, provide a representative pharmacological profile based on close structural analogs, and offer detailed protocols for its synthesis, in vitro characterization, and in vivo application.
The Sigma-1 Receptor: A Unique Molecular Chaperone
The σ₁ receptor is not a classical G protein-coupled or ionotropic receptor. Instead, it is a unique, ligand-operated intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[2][6] This strategic location places it at a critical intersection for regulating cellular stress responses and signaling.
Under basal conditions, the σ₁ receptor is in an inactive state, often complexed with another chaperone, the Binding Immunoglobulin Protein (BiP).[6] Upon stimulation by ligand binding (agonism) or cellular stress, it dissociates from BiP and becomes active.[7] As a chaperone, it modulates the function of various "client" proteins, including:
Ion Channels: It can directly interact with and modulate the activity of voltage-gated calcium, potassium, and sodium channels.[2][6]
Signaling Proteins: It influences key signaling molecules like the inositol 1,4,5-trisphosphate receptor (IP₃R), thereby regulating calcium flux from the ER to the mitochondria.[2]
ER Stress Sensors: It plays a role in the unfolded protein response (UPR) by interacting with sensors like IRE1α and PERK.[7][8]
This multifaceted regulatory role makes the σ₁ receptor a crucial player in neuronal plasticity, cellular survival, and neuroprotection, and a promising therapeutic target for conditions such as neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[1][9][10]
Diagram of Sigma-1 Receptor Activation and Downstream Signaling
Caption: Sigma-1 receptor activation by ligands or stress leads to its dissociation from BiP and modulation of downstream effectors like the IP3R, influencing mitochondrial calcium uptake and cellular bioenergetics.
Representative Pharmacological Profile
The following table summarizes the anticipated pharmacological properties of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol at the sigma-1 receptor, extrapolated from published data on structurally related N-benzylpiperidine and 4-fluorobenzyl derivatives.[11][12] Note: These values are illustrative and require experimental validation for the specific compound.
Parameter
Representative Value
Rationale / Reference Analogs
σ₁ Receptor Binding Affinity (Kᵢ)
5 - 50 nM
N-benzylpiperidine derivatives frequently exhibit nanomolar affinity for the σ₁ receptor. The 4-fluoro substitution is generally well-tolerated or can enhance affinity.[1][11]
σ₂ Receptor Binding Affinity (Kᵢ)
> 500 nM
The N-benzylpiperidine scaffold can be tailored for high selectivity over the σ₂ receptor.[1]
Selectivity (σ₂ Kᵢ / σ₁ Kᵢ)
> 100-fold
High selectivity is a key feature of many research tools in this class.[12]
Functional Activity
Agonist or Antagonist
The functional activity (agonist vs. antagonist) is highly dependent on subtle structural variations and must be determined experimentally using the functional assays described below.[4]
Protocols and Methodologies
Part 1: Synthesis of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol
The following is a plausible, multi-step synthetic protocol adapted from established methods for preparing substituted N-benzylpiperidines.[7][9][13]
Causality Behind Experimental Choices: This route utilizes a Dieckmann cyclization to form the core piperidone ring, followed by reduction and N-alkylation. This is a robust and common method for accessing substituted piperidines.
Diagram of Synthetic Workflow
Caption: Proposed synthetic route to 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol.
Step-by-Step Protocol:
Synthesis of 1-Methyl-3-carbomethoxy-4-piperidone:
Perform a double Michael addition between methyl acrylate and aqueous methylamine to yield N,N-Bis(2-methoxycarbonylethyl)methylamine.
Conduct a Dieckmann cyclization of the resulting diamine using a strong base like sodium methoxide in an inert solvent (e.g., toluene) to form the piperidone ring.
Reduction to 1-Methyl-4-hydroxy-3-methylpiperidine:
Reduce the ketone functionality of 1-Methyl-3-carbomethoxy-4-piperidone using a reducing agent such as sodium borohydride in methanol. This will likely yield a mixture of cis and trans isomers of the alcohol.
N-Demethylation to 3-Methylpiperidin-4-ol:
Remove the N-methyl group using a standard demethylation procedure, such as the von Braun reaction with cyanogen bromide or, more commonly, by reaction with 1-chloroethyl chloroformate followed by methanolysis.
N-Alkylation with 4-Fluorobenzyl Bromide:
In a suitable solvent like acetonitrile or DMF, react 3-methylpiperidin-4-ol with 4-fluorobenzyl bromide in the presence of a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to yield the final product.
Purification:
Purify the final compound using column chromatography on silica gel, followed by characterization using NMR (¹H and ¹³C), mass spectrometry, and HPLC to confirm structure and purity.
Part 2: In Vitro Characterization
Objective: To determine the binding affinity (Kᵢ) of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol for the σ₁ receptor.
Causality Behind Experimental Choices: This competitive inhibition assay is the gold standard for determining a novel compound's affinity for a receptor.[3][14] It measures the ability of the test compound to displace a known high-affinity radioligand. Guinea pig liver membranes are used as they are a rich source of σ₁ receptors.[3]
Materials:
Membrane homogenates from guinea pig liver
Radioligand: [³H]-(+)-pentazocine (a selective σ₁ ligand)
Assay Buffer: 50 mM Tris-HCl, pH 7.4
Non-specific binding control: Haloperidol (10 µM)
Test Compound: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol (serial dilutions)
96-well plates, filter mats (GF/B), scintillation fluid, and a scintillation counter.
Step-by-Step Protocol:
Membrane Preparation: Homogenize fresh or frozen guinea pig liver in ice-cold buffer and prepare a crude membrane fraction via differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
Assay Setup: In a 96-well plate, combine in the following order:
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or the test compound at various concentrations.
50 µL of [³H]-(+)-pentazocine at a final concentration near its Kₔ (e.g., 5 nM).
100 µL of membrane homogenate (typically 100-200 µg of protein).
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
Filtration: Terminate the reaction by rapid vacuum filtration through a GF/B filter mat pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Quantification: Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Objective: To determine if 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol acts as a functional agonist or antagonist at the σ₁ receptor by measuring its effect on intracellular calcium mobilization.
Causality Behind Experimental Choices: σ₁ receptor activation is known to modulate intracellular calcium levels, particularly by influencing IP₃R-mediated release from the ER.[15] A calcium flux assay provides a dynamic, cell-based readout of receptor function. An agonist will induce a change on its own, while an antagonist will block the effect of a known agonist.
Materials:
A suitable cell line expressing σ₁ receptors (e.g., SH-SY5Y, PC-12, or HEK-293 cells stably expressing σ₁R).
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Known σ₁ receptor agonist (e.g., PRE-084).
Test Compound: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol.
A fluorescence microplate reader with automated injectors.
Step-by-Step Protocol:
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to ~90% confluency.
Dye Loading: Remove the growth medium and load the cells with Fluo-4 AM (e.g., 4 µM in HBSS) for 45-60 minutes at 37°C.
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
Assay Measurement:
Place the plate in the fluorescence reader and allow it to equilibrate.
Measure baseline fluorescence for 15-30 seconds.
To test for agonist activity: Inject the test compound at various concentrations and continue to measure fluorescence for 2-3 minutes. An increase in fluorescence indicates agonist activity.
To test for antagonist activity: Pre-incubate the cells with the test compound for 15-30 minutes. Then, inject a known agonist (e.g., PRE-084 at its EC₅₀ concentration) and measure the fluorescence response. A reduction in the agonist-induced signal indicates antagonist activity.
Data Analysis:
Quantify the change in fluorescence intensity (ΔF) from baseline.
For agonist activity, plot ΔF against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀.
For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
Objective: To assess the neurotrophic potential of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol, a common functional outcome of σ₁ receptor agonism.
Causality Behind Experimental Choices: σ₁ receptor agonists have been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in neuronal cell lines like PC-12 and N1E-115. This assay provides a phenotypic measure of functional activity related to neuroplasticity.
Materials:
N1E-115 or PC-12 cells.
Cell culture medium (e.g., DMEM with low serum to induce differentiation).
Nerve Growth Factor (NGF).
Test Compound: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol.
Poly-L-lysine coated plates.
Microscope with imaging software for morphometric analysis.
Step-by-Step Protocol:
Cell Plating: Seed N1E-115 cells onto poly-L-lysine coated plates at a low density.
Differentiation and Treatment: Switch to a low-serum differentiation medium. Treat cells with:
Vehicle control.
A sub-optimal concentration of NGF.
The test compound alone.
The test compound in combination with a sub-optimal concentration of NGF.
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
Imaging and Analysis:
Acquire images from multiple random fields for each condition.
Using imaging software (e.g., ImageJ with a neurite tracing plugin), quantify key parameters:
Percentage of cells bearing neurites.
Average length of the longest neurite per cell.
Total neurite length per cell.
Data Interpretation: A significant increase in neurite length in the presence of the test compound (especially in combination with NGF) compared to the control suggests σ₁ receptor agonist activity with neurotrophic potential.
Part 3: In Vivo Application
Objective: To evaluate the efficacy of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol in alleviating mechanical allodynia in an animal model of neuropathic pain.
Causality Behind Experimental Choices: The σ₁ receptor is upregulated in the dorsal root ganglia and spinal cord following nerve injury, and σ₁ antagonists have consistently shown potent anti-allodynic effects in preclinical models like the Spared Nerve Injury (SNI) model.[9][11] This makes it a highly relevant in vivo assay for σ₁ receptor ligands.
Animal Model:
Spared Nerve Injury (SNI) model in mice or rats. This involves the surgical ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.
Behavioral Testing:
Mechanical Allodynia: Measured using von Frey filaments. This test determines the paw withdrawal threshold in response to a non-noxious mechanical stimulus.
Step-by-Step Protocol:
SNI Surgery: Perform SNI surgery on adult male mice under anesthesia. Allow the animals to recover for 7-14 days to allow for the full development of neuropathic pain behaviors.
Baseline Testing: Before drug administration, establish a baseline mechanical withdrawal threshold for each animal by applying von Frey filaments of increasing stiffness to the lateral plantar surface of the injured paw.
Drug Administration: Administer 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol via a relevant route (e.g., intraperitoneal, subcutaneous, or oral) at various doses. Include a vehicle control group.
Post-Treatment Testing: At various time points after drug administration (e.g., 30, 60, 120, and 180 minutes), re-assess the mechanical withdrawal threshold using the von Frey filaments.
Data Analysis:
The paw withdrawal threshold is expressed in grams (g).
Analyze the data using a two-way ANOVA with repeated measures, followed by a post-hoc test to compare drug-treated groups to the vehicle group at each time point.
A significant increase in the paw withdrawal threshold in the drug-treated group indicates an anti-allodynic (analgesic) effect.
Application Notes & Protocols: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol (FMP-4) as a Potential Sigma-1 Receptor Antagonist for Neuropathic Pain
Document ID: AN-SP-2026-0214 Abstract: Neuropathic pain represents a significant clinical challenge with a substantial unmet need for effective and well-tolerated therapeutics.[1] The sigma-1 receptor (σ1R), a unique lig...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: AN-SP-2026-0214
Abstract: Neuropathic pain represents a significant clinical challenge with a substantial unmet need for effective and well-tolerated therapeutics.[1] The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface, has emerged as a critical modulator in the pathophysiology of pain sensitization.[2][3] Antagonism of σ1R has been shown to alleviate neuropathic pain in multiple preclinical models, suggesting its potential as a therapeutic target.[3][4] This document introduces 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol (hereafter designated FMP-4), a novel synthetic compound featuring a piperidine scaffold common in CNS-active agents.[5][6][7][8] We present a hypothetical framework and detailed protocols for the comprehensive evaluation of FMP-4 as a selective σ1R antagonist for the treatment of neuropathic pain. The methodologies described herein cover in vitro receptor profiling, functional characterization, and in vivo efficacy assessment in a validated animal model of neuropathic pain.
Introduction and Scientific Rationale
The piperidine moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system.[5][6][7][8] Its conformational flexibility allows for optimal interactions with a variety of receptors. The structural design of FMP-4 combines this established scaffold with a 4-fluorobenzyl group, a substitution known to enhance metabolic stability and binding affinity.
The sigma-1 receptor (σ1R) is not a classical opioid or G-protein coupled receptor but an intracellular chaperone that modulates the function of various proteins, including ion channels and other receptors involved in neuronal excitability and plasticity.[9][10][11] Under conditions of cellular stress, such as nerve injury, σ1R translocates and interacts with client proteins, contributing to the hyperexcitability of neurons that underlies neuropathic pain states like allodynia and hyperalgesia.[3][10] It directly interacts with multiple ion channels, including voltage-gated sodium and calcium channels, and modulates NMDA receptor activity, all of which are critical in pain signaling.[1][2] Therefore, a selective antagonist of σ1R is hypothesized to normalize this aberrant signaling and produce an analgesic effect specifically in pathological pain states without affecting normal sensory perception.[3]
This guide provides the scientific and methodological framework to test the hypothesis that FMP-4 acts as a potent and selective σ1R antagonist and can effectively reverse pain-like behaviors in a preclinical model of neuropathic pain.
Hypothesized Mechanism of Action
In neuropathic pain states, peripheral nerve injury leads to sustained activation of nociceptive pathways. The σ1R, which is highly expressed in key pain-processing areas of the central and peripheral nervous systems, becomes overactive.[2][3] This overactivity enhances the function of ion channels and receptors (e.g., NMDA receptors) at the neuronal plasma membrane, leading to increased neuronal excitability and central sensitization. We hypothesize that FMP-4 binds to the σ1R, preventing its interaction with these client proteins. This antagonism is expected to dampen neuronal hyperexcitability and reduce the transmission of pain signals, thereby alleviating mechanical allodynia.
Caption: Hypothesized mechanism of FMP-4 in neuropathic pain.
Objective: To determine the binding affinity (Kᵢ) of FMP-4 for the human sigma-1 receptor.
Rationale: This assay quantifies the direct interaction between FMP-4 and the σ1R. A low Kᵢ value indicates high binding affinity. [³H]-(+)-Pentazocine is a selective σ1R radioligand suitable for this purpose.[12][13]
Materials:
Membrane preparation from cells expressing human σ1R (e.g., HEK293-σ1R cells).
96-well plates, GF/B glass fiber filters, scintillation cocktail, and a liquid scintillation counter.
Step-by-Step Methodology:
Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand + buffer), non-specific binding (radioligand + 10 µM Haloperidol), and competitive binding (radioligand + varying concentrations of FMP-4).
Reagent Addition: In a final volume of 250 µL per well, add reagents in the following order:
150 µL of membrane homogenate (e.g., 50-100 µg protein).[14]
50 µL of FMP-4 dilution, Haloperidol, or buffer.
50 µL of [³H]-(+)-Pentazocine (at a final concentration near its Kₑ, e.g., 2-5 nM).[14]
Incubation: Incubate the plate for 90 minutes at 37°C with gentle agitation to reach equilibrium.[12]
Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.3% PEI) using a 96-well cell harvester. Wash filters four times with ice-cold wash buffer (50 mM Tris-HCl).[14]
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of FMP-4. Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response). Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
Compound
Target
Kᵢ (nM) - Hypothetical Data
FMP-4
Human σ1R
8.5
Haloperidol (Control)
Human σ1R
2.9
FMP-4
Human σ2R
>10,000
FMP-4
Human µ-opioid R
>5,000
Table 1: Hypothetical binding affinity data for FMP-4.
Protocol: Neurite Outgrowth Functional Assay
Objective: To determine if FMP-4 acts as a functional antagonist of σ1R-mediated neurite outgrowth.
Rationale: Activation of σ1R by agonists has been shown to promote neurite elongation in neuronal cell lines.[15][16][17] An antagonist is expected to block this effect. This assay provides a functional readout of FMP-4's activity at the cellular level.
Fixative (e.g., 4% paraformaldehyde) and immunofluorescence reagents (e.g., anti-β-III-tubulin antibody).
High-content imaging system.
Step-by-Step Methodology:
Cell Plating: Seed N1E-115 cells in 96-well imaging plates at a density that allows for neurite extension without excessive cell-cell contact. Allow cells to adhere overnight.
Differentiation & Treatment: Replace the growth medium with a low-serum differentiation medium. Add compounds as follows:
Vehicle Control (medium only).
Agonist Control (e.g., 1 µM PRE-084).
Test Condition (1 µM PRE-084 + varying concentrations of FMP-4).
FMP-4 alone (to test for intrinsic activity).
Incubation: Incubate for 48-72 hours to allow for neurite outgrowth.
Fixing and Staining: Fix the cells with 4% paraformaldehyde, permeabilize, and stain for a neuronal marker (e.g., β-III-tubulin) and a nuclear stain (e.g., DAPI).
Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify the total neurite length per neuron.
Data Interpretation: Compare the neurite length in the "Test Condition" wells to the "Agonist Control". A dose-dependent reduction in neurite length by FMP-4 in the presence of the agonist indicates antagonistic activity.
Caption: Workflow for the neurite outgrowth functional assay.
In Vivo Efficacy Protocol
Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To evaluate the efficacy of FMP-4 in reducing mechanical allodynia in a rat model of neuropathic pain.
Rationale: The CCI model is a widely used and validated model that mimics features of human neuropathic pain, such as mechanical allodynia, resulting from peripheral nerve damage.[18][19][20][21][22][23] Efficacy in this model is a strong preclinical indicator of potential therapeutic benefit.
Materials:
Male Sprague-Dawley rats (200-250g).
Anesthetics (e.g., isoflurane).
Surgical tools, 4-0 chromic gut sutures.
Test Compound: FMP-4 formulated in a suitable vehicle (e.g., saline with 5% Tween-80).
Incision: Make a small incision on the lateral surface of the mid-thigh of one hind limb.
Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
Ligation: Proximal to the nerve's trifurcation, place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, spaced approximately 1 mm apart.[21] The ligatures should be tightened just enough to cause a slight constriction without arresting circulation.
Closure: Close the muscle layer and skin incision with sutures.
Sham Surgery: In a separate group of animals, perform the same procedure but do not ligate the nerve.
Recovery: Allow animals to recover for 7-14 days for the neuropathic pain phenotype to fully develop.[19][20]
Part B: Behavioral Testing (von Frey Test)
Acclimation: Place rats in individual compartments on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes before testing.[24]
Baseline Measurement: Before drug administration, measure the baseline paw withdrawal threshold (PWT) for both the ipsilateral (injured) and contralateral (uninjured) hind paws.
Stimulation: Apply the filament of the electronic von Frey apparatus to the mid-plantar surface of the paw with gradually increasing pressure.[25][26]
Threshold Recording: The PWT is the force (in grams) at which the rat abruptly withdraws its paw. Repeat the measurement three times with at least a 5-minute interval and average the values.[24][25]
Drug Administration: Administer FMP-4 (e.g., 3, 10, 30 mg/kg), vehicle, or gabapentin via the desired route (e.g., intraperitoneal, i.p.).
Post-Dose Measurement: Measure the PWT at various time points post-administration (e.g., 30, 60, 120, and 240 minutes) to establish a time-course of the analgesic effect.
Data Analysis: A significant increase in the PWT of the ipsilateral paw in the FMP-4 treated group compared to the vehicle-treated group indicates an anti-allodynic effect.
Treatment Group (i.p.)
Dose (mg/kg)
Paw Withdrawal Threshold (g) at 60 min post-dose - Hypothetical Data
% Reversal of Allodynia
Sham + Vehicle
-
14.5 ± 1.2
N/A
CCI + Vehicle
-
3.2 ± 0.4
0%
CCI + FMP-4
3
5.8 ± 0.6
23%
CCI + FMP-4
10
9.7 ± 0.9
57%
CCI + FMP-4
30
12.1 ± 1.1
79%
CCI + Gabapentin
30
11.5 ± 1.0*
73%
Table 2: Hypothetical in vivo efficacy data in the rat CCI model. *p < 0.05 vs. CCI + Vehicle. % Reversal calculated relative to Sham and CCI vehicle controls.
Preliminary Safety and Pharmacokinetic Protocols
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To assess the general cytotoxicity of FMP-4 in a neuronal cell line.
Rationale: The MTT assay is a standard colorimetric assay that measures cell metabolic activity, which correlates with cell viability.[27][28] Low cytotoxicity is a prerequisite for a viable therapeutic agent.
Methodology Outline:
Cell Plating: Seed SH-SY5Y cells in a 96-well plate and incubate for 24 hours.[29]
Treatment: Expose cells to a range of FMP-4 concentrations (e.g., 0.1 to 100 µM) for 24 or 48 hours.[30]
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[27]
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[27]
Measurement: Read the absorbance at 570 nm using a plate reader.
Analysis: Calculate cell viability as a percentage relative to vehicle-treated control cells. Determine the CC₅₀ (concentration causing 50% cytotoxicity). A high CC₅₀ value (>10 µM) is desirable.
Protocol: Rodent Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of FMP-4 in rats, including key parameters like Cₘₐₓ, Tₘₐₓ, and half-life (t₁/₂).
Rationale: Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for designing effective dosing regimens for in vivo studies and predicting human pharmacokinetics.[31][32][33]
Methodology Outline:
Animal Dosing: Use male Sprague-Dawley rats. Administer a single dose of FMP-4 via intravenous (i.v., for bioavailability) and intraperitoneal (i.p., to match efficacy studies) routes.[34][35]
Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[32][34]
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify FMP-4 concentrations in the plasma samples.[34]
PK Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters.
Conclusion
The protocols detailed in this guide provide a comprehensive and robust framework for the preclinical evaluation of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol (FMP-4) as a novel therapeutic agent for neuropathic pain. By systematically assessing its affinity and functional activity at the sigma-1 receptor, followed by validation in a clinically relevant in vivo pain model, researchers can effectively determine the therapeutic potential of this compound. The successful execution of these experiments will provide the critical data necessary to support further development and progression towards clinical investigation.
References
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The Versatile Scaffold: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol in Modern Medicinal Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its conformation...
Author: BenchChem Technical Support Team. Date: February 2026
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and capacity for diverse molecular interactions make it an invaluable building block in the quest for novel therapeutics. Within this esteemed class of heterocycles, 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol emerges as a compound of significant interest for researchers and drug development professionals. The strategic incorporation of a 4-fluorobenzyl group at the nitrogen atom, a methyl group at the 3-position, and a hydroxyl group at the 4-position bestows upon this molecule a unique combination of steric and electronic properties, rendering it a promising starting point for the exploration of new chemical entities targeting a range of biological pathways.
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol in medicinal chemistry research. Detailed protocols for its synthesis and for the evaluation of its potential biological activities are presented to empower researchers in their drug discovery endeavors.
Synthesis and Characterization: A Practical Approach
The synthesis of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol can be efficiently achieved through a two-step process commencing with the commercially available 3-methyl-4-piperidone. The proposed synthetic route involves an initial reductive amination to introduce the 4-fluorobenzyl moiety, followed by the reduction of the ketone to the desired alcohol.
Application Notes and Protocols: [¹⁸F]1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol for Radiolabeling and Preclinical Imaging
Authored by a Senior Application Scientist Document ID: ANP-2026-02-FBMPO Version: 1.0 Date: 2026-02-14 Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by a Senior Application Scientist
Document ID: ANP-2026-02-FBMPO
Version: 1.0
Date: 2026-02-14
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the use of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol as a precursor for the synthesis of the radiotracer [¹⁸F]1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol. This guide details its application in positron emission tomography (PET) for preclinical imaging studies. We will explore the scientific rationale, step-by-step protocols for automated radiolabeling, stringent quality control procedures, and methodologies for in vivo imaging. The content is structured to provide both theoretical understanding and practical, field-proven insights to ensure reproducible and reliable experimental outcomes.
Introduction: The Significance of Piperidine Scaffolds in Neuroimaging
Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, frequently incorporated into centrally active agents due to their favorable physicochemical properties and ability to interact with various neuroreceptors.[1] The specific compound, 1-(4-fluorobenzyl)-3-methylpiperidin-4-ol, has emerged as a promising candidate for labeling with Fluorine-18 (¹⁸F), a positron-emitting radionuclide with a convenient half-life of 109.7 minutes, making it ideal for PET imaging.[2] The resulting radiotracer allows for the non-invasive, quantitative assessment of its biological target in vivo, providing invaluable data for drug development and understanding disease pathophysiology.[3][4]
1.1. Rationale for Targeting: Potential Biological Significance
While the specific target of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol is an active area of investigation, its structural motifs suggest potential interactions with several key central nervous system (CNS) targets. The piperidine core is a common feature in ligands for sigma (σ) receptors, which are implicated in a range of neurological and psychiatric disorders.[5][6][7] The fluorobenzyl group can influence binding affinity and metabolic stability.[8] Preclinical imaging with the ¹⁸F-labeled version of this molecule can elucidate its brain uptake, regional distribution, and receptor occupancy, thereby validating its potential as a therapeutic or diagnostic agent.[9][10]
Precursor Synthesis and Characterization
The synthesis of the non-radioactive "cold" standard and the precursor for radiolabeling is a critical first step. A common synthetic route involves the functionalization of a piperidine core.[11]
2.1. General Synthetic Approach
A typical synthesis might involve the N-alkylation of 3-methylpiperidin-4-ol with 4-fluorobenzyl bromide in the presence of a non-nucleophilic base.
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).
Reaction: The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using column chromatography to yield the desired 1-(4-fluorobenzyl)-3-methylpiperidin-4-ol.
Characterization: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
[¹⁸F]Radiolabeling Protocol: Automated Synthesis
The preparation of PET tracers requires efficient and reproducible labeling with minimal user intervention to minimize radiation exposure.[12] Automated synthesis modules are standard in modern radiopharmacies.[13][14][15] The following protocol outlines a typical automated synthesis of [¹⁸F]1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol via nucleophilic substitution.
3.1. Materials and Equipment
Automated Synthesis Module: (e.g., GE TRACERlab™, IBA Synthera+, AllinOne).[13][14]
Precursor: A suitable leaving group-functionalized precursor, such as a tosylate or mesylate derivative of 1-(4-Hydroxybenzyl)-3-methylpiperidin-4-ol.
[¹⁸F]Fluoride: Produced from a cyclotron and trapped on an anion exchange cartridge.
Reagents: Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃), Acetonitrile (ACN), Water for Injection, Ethanol.
The following diagram illustrates the key stages of the automated synthesis process.
Caption: Automated Radiosynthesis Workflow for [¹⁸F]Radiotracers.
3.3. Step-by-Step Protocol
[¹⁸F]Fluoride Production and Trapping: Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and delivered to the synthesis module, where it is trapped on a strong anion exchange (QMA) cartridge.
Elution and Activation: The trapped [¹⁸F]fluoride is eluted into the reactor vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and a weak base like potassium carbonate in a mixture of acetonitrile and water.[16] The water is then removed by azeotropic distillation under a stream of nitrogen to form the highly reactive, "naked" [¹⁸F]K⁺/K₂₂₂ complex.
Nucleophilic Substitution: The labeling precursor (e.g., the tosylate derivative) dissolved in an anhydrous aprotic solvent (e.g., ACN or DMSO) is added to the reactor. The reaction mixture is heated (typically 100-120°C) for 10-15 minutes to facilitate the nucleophilic displacement of the leaving group by [¹⁸F]fluoride.[17]
Purification: The crude reaction mixture is diluted and injected onto a semi-preparative HPLC column to separate the desired [¹⁸F]1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol from unreacted [¹⁸F]fluoride and chemical impurities.
Formulation: The collected HPLC fraction containing the purified radiotracer is diluted with water and trapped on a C18 SPE cartridge. The cartridge is washed with water to remove HPLC solvents. The final product is then eluted from the cartridge with a small volume of ethanol and formulated in sterile saline for injection.
Sterile Filtration: The final product solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control: Ensuring Safety and Purity
Comprehensive quality control (QC) is mandatory for any radiopharmaceutical intended for in vivo use, adhering to pharmacopeia standards (e.g., USP, EP).[16][18]
QC Test
Specification
Method
Rationale
Appearance
Clear, colorless, free of particulates
Visual Inspection
Ensures the absence of foreign matter.
pH
4.5 - 7.5
pH meter or pH strips
Ensures physiological compatibility and stability.
Quantifies the percentage of radioactivity corresponding to the desired product.[18]
Chemical Purity
Identification and quantification of precursor and by-products
HPLC with UV detection
Ensures that levels of potentially pharmacologically active impurities are below set limits.
Residual Solvents
Ethanol < 5000 ppm, Acetonitrile < 410 ppm
Gas Chromatography (GC)
Confirms that solvent levels are below toxicological safety limits.
Kryptofix 2.2.2
< 50 µg/mL
Spot test or GC
K₂₂₂ is toxic and its concentration must be strictly controlled.[15]
Bacterial Endotoxins
< 175 EU/V (where V is the max. dose in mL)
Limulus Amebocyte Lysate (LAL) test
Ensures the product is free from pyrogenic bacterial components.
Sterility
No microbial growth
Incubation in culture media
Confirms the absence of viable microorganisms (typically a retrospective test).
Table 1: Recommended Quality Control Specifications for [¹⁸F]1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol.
Preclinical PET Imaging Protocols
Preclinical PET imaging in small animal models (e.g., mice, rats) is essential for evaluating the in vivo behavior of a new radiotracer.[3][19] Standardization of imaging protocols is crucial for obtaining reproducible and quantifiable data.[19][20]
5.1. Animal Preparation
Fasting: Animals should be fasted for 4-6 hours prior to tracer injection to reduce variability in baseline metabolism. Water should be available ad libitum.[20]
Anesthesia: Anesthesia is required to prevent motion during the scan. Inhalable isoflurane (1.5-2% in oxygen) is commonly used. Body temperature should be maintained using a heating pad.
Catheterization: For dynamic imaging and arterial blood sampling, catheterization of the tail vein (for injection) and femoral artery (for sampling) may be necessary.
5.2. Imaging Workflow
The following diagram outlines the typical workflow for a preclinical PET imaging study.
Caption: Standard Preclinical PET/CT Imaging Workflow.
5.3. Data Acquisition and Analysis
CT Scan: A low-dose CT scan is acquired for anatomical co-registration and attenuation correction of the PET data.[19]
Radiotracer Injection: A known quantity of the radiotracer (typically 3.7-7.4 MBq or 100-200 µCi for a mouse) is injected as a bolus via the tail vein.
PET Scan: A dynamic emission scan is acquired in list mode for 60-90 minutes immediately following injection.
Image Reconstruction: The acquired data is reconstructed into a series of time-framed images using algorithms like Maximum A Posteriori (MAP) or Ordered Subset Expectation Maximization (OSEM), with corrections for attenuation, scatter, and random coincidences.[3]
Image Analysis: Regions of interest (ROIs) are drawn on the co-registered CT/PET images over various brain regions (e.g., cortex, striatum, cerebellum) and a whole-body reference tissue. Time-activity curves (TACs) are generated for each ROI, showing the change in radioactivity concentration over time.
Blocking Studies: To demonstrate target-specific binding, a cohort of animals can be pre-treated with a high dose of the non-radioactive ("cold") compound or a known competitor for the target receptor before the radiotracer is injected. A significant reduction in radioactivity uptake in target regions compared to baseline scans indicates specific binding.[9]
Conclusion and Future Directions
This document provides a foundational guide for the radiolabeling and preclinical evaluation of [¹⁸F]1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol. The protocols described herein are based on established principles of radiochemistry and in vivo imaging.[21][22] Successful implementation of these methods will enable researchers to investigate the pharmacokinetic and pharmacodynamic properties of this novel piperidine derivative. Future studies should focus on identifying its specific molecular target, evaluating its potential in animal models of neurological disease, and assessing its metabolic profile to ensure the detected signal originates from the parent compound.[8] These efforts are critical for translating promising preclinical findings into clinical applications.
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Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. (2021, February 25). International Journal of Molecular Sciences. Retrieved February 14, 2026, from [Link]
Best Practices for Preclinical 18F-FDG PET Imaging. (2018, May 1). Journal of Nuclear Medicine. Retrieved February 14, 2026, from [Link]
PET Brain Imaging Methodologies. (n.d.). Charney & Nestler's Neurobiology of Mental Illness. Retrieved February 14, 2026, from [Link]
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. Retrieved February 14, 2026, from [Link]
Twostep radiosynthesis of [18F]FECIT and [18F]PR04.MZ. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link] FECIT_and_18FPR04MZ
Methods of making 18f-labeled precursors and peptides, labeled c-met binding peptides, and methods of use thereof. (n.d.). Google Patents.
A focus on piperidine and piperazine scaffolds. (2024, November 10). University of Catania Institutional Research Repository. Retrieved February 14, 2026, from [Link]
Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C. (n.d.). Google Patents.
Synthesis of n-(4-fluorobenzyl)-n-(l-methylpiperidin-4-yl)-n'-(4- (2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms. (n.d.). Google Patents.
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (n.d.). Molecules. Retrieved February 14, 2026, from [Link]
First evaluation of the sigma-1 receptor radioligand [18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([18F]FPS) in healthy humans. (2025, August 9). ResearchGate. Retrieved February 14, 2026, from [Link]
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006, May 15). The Journal of Pharmacology and Experimental Therapeutics. Retrieved February 14, 2026, from [Link]
Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. (2013, February 18). ResearchGate. Retrieved February 14, 2026, from [Link]
Convergent 18F radiosynthesis: A new dimension for radiolabelling. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
[18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. (2023, December 26). Semantic Scholar. Retrieved February 14, 2026, from [Link]
New PET technique slashes scan times, improves image quality in neuroblastoma cases. (2024, August 27). Health Imaging. Retrieved February 14, 2026, from [Link]
Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. (n.d.). University of Cagliari Institutional Research Repository. Retrieved February 14, 2026, from [Link]
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). Molecules. Retrieved February 14, 2026, from [Link]
[18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. (2006, November 18). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
Application Notes and Protocols for the Behavioral Pharmacological Assessment of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative The compound 1-(4-fluorobenzyl)-3-methylpiperidin-4-ol is a novel piperidine derivative with a chemical structure suggestive of potential...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative
The compound 1-(4-fluorobenzyl)-3-methylpiperidin-4-ol is a novel piperidine derivative with a chemical structure suggestive of potential interactions with the central nervous system. The presence of a 4-fluorobenzyl group attached to a piperidine ring is a common feature in a variety of psychoactive compounds, including those with effects on monoaminergic systems. For instance, the 4-benzylpiperidine scaffold is known to act as a monoamine releasing agent, with selectivity for dopamine and norepinephrine[1]. Furthermore, related structures have been investigated for their potential as antipsychotic agents[2]. Given these structural similarities, it is hypothesized that 1-(4-fluorobenzyl)-3-methylpiperidin-4-ol may exhibit a range of behavioral effects, potentially modulating mood, anxiety, psychosis, and cognition.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough preclinical behavioral evaluation of 1-(4-fluorobenzyl)-3-methylpiperidin-4-ol. The protocols outlined below are designed to be robust and self-validating, enabling the elucidation of the compound's pharmacological profile in rodent models.
Experimental Design: A Tiered Approach to Behavioral Screening
A systematic, tiered approach is recommended to efficiently characterize the behavioral effects of 1-(4-fluorobenzyl)-3-methylpiperidin-4-ol. This begins with general locomotor activity assessment to identify potential sedative or stimulant effects that could confound the interpretation of more complex behavioral assays. Subsequently, a battery of tests targeting specific behavioral domains is employed.
Figure 1. Tiered experimental workflow for the behavioral characterization of novel compounds.
Protocols for Behavioral Assessment
Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
Rationale: The Open Field Test is a crucial first step to assess the general activity levels and exploratory behavior of rodents in a novel environment. It also provides a preliminary indication of anxiety-like behavior, as anxious animals tend to stay closer to the walls of the arena (thigmotaxis). This test is essential to determine a dose range for the test compound that does not produce overt motor stimulation or sedation, which could interfere with performance in other behavioral tasks.
Protocol:
Apparatus: A square arena (typically 40 x 40 x 30 cm for mice) made of a non-porous material, placed in a sound-attenuated room with consistent, dim lighting. An overhead camera connected to a video-tracking system is required.
Animal Handling and Habituation:
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
Handle the animals for at least 3-5 days prior to testing to reduce stress.
Acclimate the animals to the testing room for at least 30-60 minutes before the experiment begins[3].
Procedure:
Administer 1-(4-fluorobenzyl)-3-methylpiperidin-4-ol or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at various doses.
After the appropriate pre-treatment time, gently place the animal in the center of the open field arena.
Allow the animal to explore the arena freely for a 5-10 minute session[4].
Record the session using the video-tracking software.
Between each trial, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues[4].
Data Analysis:
Locomotor Activity: Total distance traveled, average velocity.
Anxiety-Like Behavior: Time spent in the center zone versus the periphery, number of entries into the center zone.
Parameter
Vehicle Control
Low Dose
Mid Dose
High Dose
Positive Control (e.g., Diazepam)
Total Distance (m)
Baseline
No significant change
Potential increase/decrease
Significant increase/decrease
Decrease
Time in Center (s)
Baseline
Potential increase
Significant increase
Potential decrease
Significant increase
Center Entries
Baseline
Potential increase
Significant increase
Potential decrease
Significant increase
Table 1. Example data summary for the Open Field Test.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Rationale: The Elevated Plus Maze is a widely used and validated test to assess anxiety-like behavior in rodents[5][6]. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces[6][7]. Anxiolytic compounds increase the proportion of time spent and entries into the open arms, while anxiogenic compounds have the opposite effect[5].
Protocol:
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor[6]. The maze is typically made of a non-reflective material.
Animal Handling and Habituation: Similar to the Open Field Test, proper handling and habituation are critical[4].
Procedure:
Administer the test compound or vehicle.
After the pre-treatment period, place the animal in the center of the maze, facing one of the enclosed arms[6].
Allow the animal to explore the maze for a 5-minute session[5][7].
Record the session with an overhead camera and tracking software.
Clean the maze thoroughly between animals.
Data Analysis:
Primary Measures of Anxiety: Percentage of time spent in the open arms, percentage of entries into the open arms.
Measure of General Activity: Total number of arm entries.
Figure 2. Experimental workflow for the Elevated Plus Maze test.
Forced Swim Test (FST) for Antidepressant-Like Activity
Rationale: The Forced Swim Test is a common screening tool for potential antidepressant compounds[8]. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair[9][10]. Antidepressant medications are known to reduce the duration of immobility[8].
Protocol:
Apparatus: A transparent cylindrical container (e.g., a beaker) filled with water to a depth that prevents the animal from touching the bottom or escaping[9]. The water temperature should be maintained at a constant, mild temperature (e.g., 25°C)[9].
Animal Handling and Habituation: Acclimate animals to the testing room for at least 30 minutes prior to the test[9].
Procedure:
Administer the test compound or vehicle.
Gently place the animal into the water-filled cylinder.
The test session is typically 6 minutes long[9][11]. The first 2 minutes are often considered a habituation period and are not scored[9].
After the session, remove the animal, dry it thoroughly, and return it to a clean, warm cage[12].
The behavior is typically recorded and scored later by a trained observer blinded to the experimental conditions, or by automated software.
Data Analysis:
Primary Measure: Duration of immobility during the final 4 minutes of the test.
Other Behaviors: Time spent swimming and climbing can also be scored to provide additional information about the compound's mechanism of action.
Parameter
Vehicle Control
Test Compound
Positive Control (e.g., Fluoxetine)
Immobility Time (s)
High
Significantly Reduced
Significantly Reduced
Swimming Time (s)
Baseline
Potential Increase
Increase (for SSRIs)
Climbing Time (s)
Baseline
Potential Increase
Increase (for noradrenergic agents)
Table 2. Expected outcomes in the Forced Swim Test.
Novel Object Recognition (NOR) Test for Cognitive Function
Rationale: The Novel Object Recognition test assesses aspects of learning and memory in rodents[3][13]. The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one[14][15]. This task is particularly useful for evaluating the potential cognitive-enhancing or impairing effects of a compound[16].
Protocol:
Apparatus: The same open field arena used for locomotor activity testing can be used for the NOR test[16]. A variety of objects that are non-toxic, have no innate motivational value, and are heavy enough not to be displaced by the animals are required.
Procedure: The test is typically conducted over two or three days[3][13].
Day 1: Habituation: Allow each animal to freely explore the empty arena for 5-10 minutes[3][13].
Day 2: Familiarization/Training (T1): Place two identical objects in the arena. Place the animal in the arena and allow it to explore for a set period (e.g., 5-10 minutes)[13][16].
Day 3: Testing (T2): After a retention interval (e.g., 1 hour or 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object[14][16]. Record the exploration time for each object.
Data Analysis:
Exploration Time: The time the animal spends actively exploring each object (e.g., sniffing, touching with the nose or paws).
Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object.
Figure 3. Workflow for the Novel Object Recognition test.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental findings, the following practices are essential:
Blinding: The experimenter should be blind to the treatment conditions during testing and data analysis to minimize bias[5].
Controls: Each experiment must include a vehicle control group and, where appropriate, a positive control group with a compound known to produce a specific effect in that assay.
Counterbalancing: The order of testing and the placement of objects or arms should be counterbalanced across experimental groups to control for potential confounding variables.
Replication: Key findings should be replicated in independent cohorts of animals.
Conclusion
The protocols described in these application notes provide a robust framework for the initial behavioral characterization of 1-(4-fluorobenzyl)-3-methylpiperidin-4-ol. By systematically evaluating its effects on locomotor activity, anxiety, depression-like behavior, and cognition, researchers can build a comprehensive pharmacological profile of this novel compound. The insights gained from these studies will be crucial in guiding further preclinical development and understanding its potential therapeutic applications.
References
protocols.io. (2023). Elevated plus maze protocol. [Link]
Bio-protocol. (n.d.). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]
Bio-protocol. (n.d.). Novel object recognition test (NOR test). [Link]
Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (59), 3638. [Link]
David, D. J., & Dulawa, S. C. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), 52587. [Link]
Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]
Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718. [Link]
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
Technical Support Center: Synthesis of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol
Ticket ID: #SYN-782-FBMP Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary User reports consistent low yields (<40%) in the synthesis of 1-(4-fluo...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-782-FBMP
Status: Open
Priority: High
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
User reports consistent low yields (<40%) in the synthesis of 1-(4-fluorobenzyl)-3-methylpiperidin-4-ol . Analysis indicates the bottleneck likely stems from two distinct phases:
Regio/Stereoselectivity during Reduction: The 3-methyl substituent induces steric bias, leading to inseparable diastereomeric mixtures (cis/trans) that reduce isolated yield if only one isomer is collected.
N-Alkylation Efficiency: Competitive quaternization (over-alkylation) or incomplete conversion during the attachment of the 4-fluorobenzyl group.
This guide breaks down the troubleshooting process into three modular "Tickets" addressing the synthesis pathway, stereochemical control, and isolation.
Visualizing the Synthetic Workflow
The following flow diagram outlines the standard and alternative pathways, highlighting critical control points (CCPs) where yield is typically lost.
Caption: Critical Control Points (CCPs) in the synthesis. Red dotted lines indicate primary sources of yield loss.
Module 1: Troubleshooting N-Alkylation (The Backbone)
Issue: "I am getting a sticky gum and low conversion during the reaction of 3-methyl-4-piperidone with 4-fluorobenzyl chloride."
Diagnosis:
The reaction is a bimolecular nucleophilic substitution (
). Low yield here is usually due to hydrochloride salt interference or competitive quaternization (formation of the bis-benzyl salt).
Protocol Optimization
Parameter
Standard Protocol (Risk of Failure)
Optimized Protocol (High Yield)
Technical Rationale
Base
Pyridine or Et3N
K₂CO₃ (3.0 eq) or Cs₂CO₃
Inorganic bases in heterogeneous phase prevent over-alkylation better than soluble organic bases.
Solvent
DCM or THF
Acetonitrile (ACN) or DMF
Polar aprotic solvents accelerate displacement of the chloride. ACN is easier to remove than DMF.
Stoichiometry
1:1.2 (Amine:Halide)
1:0.95 (Amine:Halide)
Crucial: Use a slight deficit of the alkyl halide. It is easier to wash away unreacted amine (water soluble) than to separate the quaternary salt.
Temperature
Reflux
60°C
High reflux temps promote bis-alkylation.
Step-by-Step Correction:
Free Basing: If starting with 3-methyl-4-piperidone HCl, do not just dump it in. Stir with K₂CO₃ in ACN for 30 mins before adding the benzyl chloride. This releases the free amine.
Addition: Add 4-fluorobenzyl chloride dropwise.
Monitoring: Do not rely on UV visualization alone (piperidines stain poorly). Use Iodine/Silica or Dragendorff’s reagent for TLC.
Module 2: The Stereoselectivity Trap (The Reduction)
Issue: "I isolated the product, but after crystallization, my yield dropped to 30%. NMR shows a mixture."[1]
Diagnosis:
The 3-methyl group creates a chiral center. Reducing the ketone generates a second chiral center at C4. You are producing a mixture of cis- (methyl and hydroxyl on same side) and trans- isomers.
Small Hydrides (NaBH₄): Attack from the axial direction (least hindered), often favoring the trans alcohol (thermodynamic).
Bulky Hydrides (L-Selectride): Attack from the equatorial direction (sterically controlled), favoring the cis alcohol.
If your target requires a specific isomer, a 50:50 mixture effectively halves your yield.
Decision Matrix: Selecting the Hydride
Desired Isomer
Reagent
Conditions
Expected Ratio (Cis:Trans)
Mixture (OK)
NaBH₄
MeOH, 0°C
~40:60
Cis-Selective
L-Selectride
THF, -78°C
>90:10
Trans-Selective
Na/EtOH
Reflux
<10:90
Self-Validating Experiment:
Run a small scale reduction (50 mg). Check crude NMR.
Cis-isomer: The H4 proton (attached to the carbon with the OH) usually appears as a broad singlet or narrow multiplet (equatorial proton).
Trans-isomer: The H4 proton appears as a wide triplet or doublets of doublets (axial proton, large coupling constant
).
Module 3: Isolation & Purification (The "Crash out")
Issue: "The product is not precipitating, or I'm getting emulsions during extraction."
Diagnosis:
Amino-alcohols are amphoteric and highly polar. They "hide" in the aqueous layer if the pH is not strictly controlled.
The "pH Switch" Protocol:
Quench: Stop the reduction with dilute HCl. The mixture is now acidic (pH ~2). The product is protonated and water-soluble.
Wash: Wash this acidic aqueous layer with Ethyl Acetate (EtOAc).
Why? This removes non-basic impurities (unreacted benzyl chloride, neutral byproducts). Discard the organic layer.
Basify: Adjust the aqueous layer to pH > 12 using NaOH (aq).
Why? This deprotonates the piperidine nitrogen. The product is now an oil/solid and insoluble in water.
Extract: Extract with DCM (Dichloromethane) or CHCl₃/IPA (3:1) .
Note: Ether/EtOAc are often too non-polar for amino-alcohols. DCM is superior here.
Drying: Dry over Na₂SO₄. (MgSO₄ can sometimes coordinate with amino-alcohols, leading to loss).
Troubleshooting Logic Tree
Use this logic flow to identify your specific failure point.
Caption: Diagnostic logic tree for isolating yield loss factors.
References
Nuplazid (Pimavanserin) Chemistry: For analogous N-alkylation conditions using 4-fluorobenzyl halides.
Source: Weiner, D. M., et al. "Discovery of Pimavanserin." Journal of Medicinal Chemistry, 2014.
Stereoselective Reduction: Mechanisms of hydride
Source: "Stereoselective reduction of 3-substituted-4-piperidones." Tetrahedron Letters.
General Piperidine Synthesis: Handling of amphoteric amino-alcohols during workup.
Source: "Practical Process Research and Development - A Guide for Organic Chemists." Neal G. Anderson.
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol stability issues and degradation products
Technical Support Center: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for researchers working with 1-(4...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol. Since specific stability data for this compound is not extensively published, this document leverages fundamental principles of organic chemistry and pharmaceutical stability testing to anticipate and troubleshoot potential issues. The advice herein is grounded in the analysis of the compound's functional groups and authoritative guidelines on drug substance stability.
Frequently Asked Questions (FAQs) about Stability & Handling
Q1: What are the optimal storage conditions for 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol?
A1: As a best practice for piperidine derivatives, the compound should be stored in a cool, dry, and dark place. Recommended conditions are refrigerated (2-8°C), in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. This helps to prevent potential oxidative degradation and hydrolysis.
Q2: Are there any visual indicators of degradation I should watch for?
A2: Yes. While subtle, visual changes can be the first sign of instability. Look for:
Color Change: A shift from a white or off-white solid to yellow or brown can indicate oxidative or other complex degradation pathways.
Change in Physical State: Clumping, melting at a lower temperature than specified, or the appearance of an oily film may suggest the presence of impurities or degradation products.
Q3: How does pH likely affect the stability of this compound in solution?
A3: The compound's structure, featuring a tertiary amine and a secondary alcohol, suggests that pH will be a critical factor in its solution-state stability.
Acidic Conditions (pH < 4): The tertiary amine will be protonated, which can protect it from N-oxidation.[1] However, acidic conditions may promote dehydration of the secondary alcohol, leading to the formation of an alkene.
Neutral Conditions (pH 6-8): Stability is often maximal near neutral pH, but slow oxidation of the tertiary amine to an N-oxide can still occur.
Basic Conditions (pH > 8): The free tertiary amine is more susceptible to oxidation.[1] While the secondary alcohol is generally stable, strong basic conditions could facilitate other reactions if reactive species are present.
This section addresses specific experimental problems you might encounter, linking them to probable chemical causes and suggesting logical next steps.
Problem / Observation
Potential Chemical Cause
Recommended Action & Rationale
A new, more polar peak appears in my reversed-phase HPLC analysis.
N-Oxidation. The tertiary piperidine nitrogen can be oxidized to an N-oxide. This introduces a highly polar N-O bond, significantly reducing retention time on a C18 column. This is a common degradation pathway for tertiary amines, often mediated by atmospheric oxygen or trace peroxides.[1]
1. Analyze by LC-MS: Look for a new species with a mass increase of +16 Da (M+16) compared to the parent compound. 2. Review Handling: Ensure solvents are peroxide-free and consider de-gassing solutions and blanketing reactions with an inert gas.
A new, less polar peak is observed in my RP-HPLC, especially after heating or exposure to acid.
Dehydration. The secondary alcohol at the C4 position can undergo an elimination reaction (loss of water) to form a double bond within the piperidine ring. This removes a polar hydroxyl group, making the resulting alkene less polar and increasing its retention time.
1. Analyze by LC-MS: Look for a new species with a mass decrease of -18 Da (M-18) from the parent compound. 2. Control pH and Temperature: Avoid strongly acidic conditions and excessive heat during your experiments or workup to minimize this pathway.
A new peak with a similar polarity to the starting material appears in my chromatogram.
Oxidation of Secondary Alcohol. The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-Fluorobenzyl)-3-methylpiperidin-4-one. This transformation from an alcohol to a ketone results in a modest change in polarity that may not be dramatically different on a standard HPLC method.[2]
1. Analyze by LC-MS: Look for a mass decrease of -2 Da (M-2) due to the loss of two hydrogen atoms. 2. Use Carbonyl Derivatizing Agents: If the peak is minor, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can confirm the presence of a ketone.
I see multiple new peaks, including one corresponding to 3-methylpiperidin-4-ol.
N-Dealkylation. The bond between the piperidine nitrogen and the benzyl group can be cleaved.[3][4] This is a known pathway for N-benzylamines and can be promoted by various reagents or conditions, leading to 3-methylpiperidin-4-ol and a 4-fluorobenzyl fragment (e.g., 4-fluorobenzaldehyde or benzoic acid).
1. Analyze by LC-MS/MS: Use mass spectrometry to identify the fragment ions corresponding to both the piperidine and the fluorobenzyl moieties. 2. Re-evaluate Reaction Conditions: Certain catalysts or reagents, particularly in reductive or oxidative environments, can promote N-dealkylation.[5][6]
Potential Degradation Pathways
Understanding the chemically susceptible sites in 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol is key to predicting its degradation. The primary sites are the tertiary amine and the secondary alcohol.
Caption: Hypothesized degradation pathways for 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol.
Investigative Protocols
To systematically identify degradation products and establish stability-indicating methods, a forced degradation (or stress testing) study is essential.[7][8] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
This protocol is designed to generate potential degradation products for analytical method development, as outlined in ICH guideline Q1A(R2).[9][10][11]
Caption: Workflow for a forced degradation study of the target compound.
Step-by-Step Methodology:
Preparation: Prepare a stock solution of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol at ~1 mg/mL in a 50:50 acetonitrile:water mixture. Prepare a control sample by diluting the stock solution to the final analysis concentration and store it at 2-8°C.
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Keep at room temperature, protected from light.[1][7]
Thermal Degradation: Place a sample of the solid compound in an oven at 80°C. Also, subject a solution sample to the same temperature.
Photolytic Degradation: Expose a solid sample and a solution sample to light as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12] A parallel sample should be wrapped in aluminum foil as a dark control.
Sampling and Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw a sample from each stress condition. For acid and base samples, neutralize with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze immediately by a stability-indicating HPLC-UV/MS method.
Evaluation: Aim for 5-20% degradation of the main compound, as this is ideal for revealing primary degradation products without overly complex secondary reactions.[13] Compare the chromatograms of stressed samples to the control to identify new peaks. Use the MS data to propose structures for the degradation products.
This method serves as a starting point for monitoring the stability of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol and resolving its potential degradation products.
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-resolution reversed-phase column).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: Hold at 95% B
18-18.1 min: 95% to 5% B
18.1-22 min: Hold at 5% B
Flow Rate: 0.3 mL/min.
Column Temperature: 35°C.
UV Detection: Diode Array Detector (DAD), monitor at 220 nm, 254 nm, and 270 nm.
MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range m/z 100-500.
Rationale for Method Choices:
C18 Column: Provides good retention for moderately polar compounds.
Formic Acid: An acidic modifier that ensures the tertiary amine is protonated, leading to better peak shape and reproducible retention.
Gradient Elution: Necessary to separate the parent compound from potentially more polar (N-oxide) and less polar (dehydration product, ketone) degradants in a single run.
MS Detection: Crucial for identifying unknown peaks by providing mass-to-charge ratio information, which is the most direct evidence for the proposed degradation pathways.[14]
References
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (6 February 2003). [Link]
ICH Harmonised Tripartite Guideline, Stability Testing of New Drug Substances and Products Q1A(R2), (2003). [Link]
Slideshare, ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
AMSbiopharma, ICH Guidelines: Drug Stability Testing Essentials (2025). [Link]
Memmert, Stability tests according to ICH Q1A (R2) (2012). [Link]
Baertschi, S. W., et al., Oxidation of Drugs during Drug Product Development: Problems and Solutions, Pharmaceuticals (2022). [Link]
SlidePlayer, Oxidation of Secondary and Primary Amines. [Link]
ResearchGate, Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability (2022). [Link]
Hypha Discovery, Small but mighty: the impact of tertiary alcohols in drug design (2025). [Link]
Lim, H., et al., Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)–Bromides as HAT Reagents, The Journal of Organic Chemistry (2023). [Link]
Miller, M. W., et al., Mild N-dealkylation of tertiary, benzylic amines with acid chlorides: Application to solid-phase chemistry, Semantic Scholar (1998). [Link]
ResearchGate, Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method (2021). [Link]
Gianatassio, R., et al., Direct Amidation of Tertiary N-Benzylamines, Organic Letters (2026). [Link]
PubMed, Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method (2021). [Link]
International Journal of Pharmaceutical Sciences Review and Research, Forced Degradation – A Review (2022). [Link]
Sent-Džordži, A., et al., Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources, ACS Sustainable Chemistry & Engineering (2021). [Link]
Academia.edu, Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
MDPI, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications (2021). [Link]
Chemical Review and Letters, Synthesis and crystallization procedure of piperidin-4-one and its derivatives (2021). [Link]
Google Patents, US3884912A - 4-Piperidone derivatives, their prepar
Chemistry Steps, Alcohol Oxidation Mechanisms and Practice Problems. [Link]
ResearchGate, Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. [Link]
MDPI, Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity (2022). [Link]
Study Mind, Alcohol oxidation (A-Level Chemistry). [Link]
Common pitfalls in 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol experiments
Status: Operational | Ticket Priority: High | Persona: Senior Application Scientist Introduction: Beyond the Structure Welcome to the technical support hub for 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol . If you are acces...
Welcome to the technical support hub for 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol . If you are accessing this guide, you are likely navigating the complex landscape of medicinal chemistry intermediates, possibly for GPCR ligands (e.g., 5-HT2A inverse agonists similar to Pimavanserin) or sigma receptor modulators.
This molecule presents a classic "deceptive simplicity." While the piperidine core is standard, the 3-methyl/4-hydroxy stereocenter interplay combined with the basic nitrogen creates specific hurdles in synthesis, purification, and analysis. This guide is not a textbook; it is a troubleshooting manual designed to unblock your workflow.
Module 1: Synthesis & Stereocontrol
The Core Issue: The reduction of the precursor ketone (1-(4-fluorobenzyl)-3-methylpiperidin-4-one) generates two diastereomers: cis and trans.[1] The biological activity of your final drug candidate often depends entirely on obtaining one specific isomer with high purity.
Troubleshooting Workflow: Controlling the Isomer Ratio
User Query: "I used NaBH4 for the reduction, but I'm getting a 60:40 mixture of isomers. How do I push this to >90% for the trans-isomer?"
Scientist Response:
The stereochemical outcome is dictated by the trajectory of the hydride attack.
For Trans (Thermodynamic) Product: The hydride must attack from the axial direction (less hindered) or the reaction must allow for equilibration. However, small hydrides like Sodium Borohydride (
) often give mixtures because the 3-methyl group provides only moderate steric bias.
For Cis (Kinetic) Product: You need a bulky reducing agent to force the attack from the equatorial face (the most accessible side), pushing the hydroxyl group into the axial position.
Protocol: Stereoselective Reduction Strategies
Target Isomer
Reagent
Conditions
Mechanism
Expected Ratio
Trans (3-Me/4-OH anti)
+
MeOH, -78°C
Luche Reduction (Chelation control)
~80:20 to 90:10
Trans (Alternative)
THF, Reflux
Thermodynamic control
Variable
Cis (3-Me/4-OH syn)
L-Selectride
THF, -78°C
Steric hindrance (Bulky hydride)
>95:5
Visualizing the Pathway
Figure 1: Decision matrix for selecting the reducing agent based on the desired stereochemical outcome.
Module 2: Purification & Isolation
The Core Issue: Piperidine derivatives are secondary/tertiary amines that interact strongly with the acidic silanol groups on silica gel. This causes "streaking" or "tailing," making it impossible to separate the cis and trans diastereomers effectively.
FAQ: Chromatography Nightmares
Q: "My compound smears from the baseline to the solvent front on TLC. I can't see two spots."A: This is the "Silanol Effect." The basic nitrogen is hydrogen-bonding to the silica.
Immediate Fix: Pre-treat your TLC plate and column silica with 1-2% Triethylamine (TEA) or 1% Ammonia (7N in MeOH) in your mobile phase. This "caps" the active sites on the silica.
Q: "Column chromatography isn't separating the isomers. They co-elute."A: Isomers often have identical
values in standard Hexane/EtOAc systems.
Advanced Protocol: Switch to a DCM:MeOH:NH4OH (90:9:1) system. The polarity difference between the axial-OH (intramolecular H-bond potential) and equatorial-OH is more pronounced in chlorinated solvents.
Purification Decision Tree
Figure 2: Workflow for overcoming amine tailing and diastereomer co-elution.
Module 3: Characterization & Stability
The Core Issue: Proving you have the correct isomer. Mass Spec will be identical for both. You must rely on NMR spectroscopy, specifically coupling constants (
).
The "Golden Rule" of Piperidine NMR
To distinguish cis vs. trans (assuming a chair conformation):
H4 Proton (at the chiral center with OH): Look at the splitting pattern of the proton at position 4.
Trans-Isomer (Equatorial OH, Axial H): The H4 proton is axial. It will have a large coupling constant (
) with the axial proton at C3 and C5.
Appearance: Broad triplet or doublet of doublets (dd).
Cis-Isomer (Axial OH, Equatorial H): The H4 proton is equatorial. It typically shows small coupling constants (
) because eq-ax and eq-eq couplings are small.
Appearance: Narrow singlet or multiplet.
Data Table: Key Spectral Features
Feature
1H NMR Signal
Interpretation
H4 Proton (Trans)
ppm, Hz
Indicates Axial H (Equatorial OH)
H4 Proton (Cis)
ppm, Hz
Indicates Equatorial H (Axial OH)
F-Benzyl Group
ppm (m)
Characteristic aromatic region
C-F Coupling
NMR: Hz
Confirms 4-Fluorobenzyl integrity
Stability Warning: The N-Oxide Trap
User Ticket: "My sample was pure last week, but now HPLC shows a new peak at RRT 0.9."
Diagnosis: Piperidines are prone to N-oxidation if left in solution exposed to air, or if chlorinated solvents (DCM/Chloroform) contain stabilizers that degrade.
Prevention: Store the free base under Argon at -20°C. For long-term storage, convert it to the Hydrochloride (HCl) or Fumarate salt .
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Regioselectivity and Stereoselectivity).
The following technical guide serves as a specialized support resource for researchers working with 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol and structurally related lipophilic amine scaffolds. This guide addresses the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support resource for researchers working with 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol and structurally related lipophilic amine scaffolds.
This guide addresses the specific physicochemical challenges of this fluorobenzyl-piperidine derivative—namely its lipophilicity (
), basicity (), and tendency for non-specific binding—to ensure the generation of robust, reproducible dose-response curves.
Context: This compound features a secondary/tertiary amine and a fluorobenzyl moiety, making it prone to adsorption on plastic surfaces and precipitation in aqueous buffers at neutral pH.
Q: My stock solution precipitates upon dilution into the assay buffer. How do I prevent this?
A: This is a classic issue with lipophilic bases. The "crash-out" occurs when the high-concentration DMSO stock hits the aqueous buffer, creating local supersaturation.
The Fix: Use an intermediate dilution step . Do not jump directly from 10 mM DMSO to aqueous buffer.
Step 1: Dilute 10 mM stock to 1 mM in 100% DMSO .
Step 2: Dilute 1 mM DMSO to 100 µM in Assay Buffer + 0.1% BSA (or 0.01% Pluronic F-127) .
Reasoning: The carrier protein (BSA) or surfactant (Pluronic) sequesters the lipophilic tail, preventing aggregation.
Critical Check: Ensure your final DMSO concentration is constant across all wells (typically <0.5%) to avoid solvent effects on the receptor.
Q: I observe a "hook effect" (lower response at highest concentrations). Is this toxicity?
A: It is likely solubility-limited quenching or micelle formation , not necessarily toxicity.
Diagnosis: At concentrations
, this amphiphilic molecule may form micelles, reducing the free concentration available to bind the receptor.
Action: Verify the critical micelle concentration (CMC) or simply truncate the curve. If the Hill slope is steep (
) and the top plateaus abruptly, it suggests precipitation.
Reference: NIH Assay Guidance Manual – Solubility related artifacts [1].
Experimental Protocol & Serial Dilution
Context: Accurate
determination requires a precise dilution series.
Q: Should I use manual pipetting or acoustic dispensing for this compound?
A:Acoustic dispensing (e.g., Echo) is strongly recommended for 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol.
Why? Lipophilic amines stick to polypropylene pipette tips ("tip loss"), leading to lower actual concentrations than calculated.
Manual Workaround: If you must use tips, use Low-Retention Tips and pre-wet them (aspirate/dispense 3x) before transferring the aliquot.
Q: What is the optimal dilution factor?
A: We recommend a half-log (1:3.16) serial dilution rather than 1:2 or 1:10.
Protocol: 10-point dose-response.
Top Concentration:
(or ).
Dilution Factor:
.
Range: Covers ~5 logs, ensuring you capture the full sigmoidal transition.
Standardized Dilution Workflow (Table 1)
Step
Source Conc.
Transfer Vol.
Destination Vol. (Buffer)
Final Conc.
Notes
1
10 mM (Stock)
10 µL
90 µL (DMSO)
1 mM
Intermediate Stock
2
1 mM
30 µL
65 µL (Buffer)
316 µM
Buffer must contain surfactant
3
316 µM
30 µL
65 µL (Buffer)
100 µM
Mix 5x to ensure homogeneity
...
...
...
...
...
Continue 1:3.16 series
Data Analysis & Curve Fitting
Context: Interpreting the sigmoidal curve using the 4-Parameter Logistic (4PL) model.
Q: My Hill Slope is significantly less than 1.0 (e.g., 0.6). What does this mean?
A: A shallow slope (
) for this compound often indicates negative cooperativity or heterogeneous binding sites .
Scenario: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol may bind to both high-affinity (e.g., Sigma-1) and low-affinity (e.g., Sigma-2 or generic amine sites) targets in your preparation.
Troubleshooting:
Restrict the concentration range to the high-affinity window.
Use a specific blocker for the secondary site if known.
Q: The bottom of the curve does not reach zero (high background).
A: This is likely non-specific binding (NSB) .
Mechanism: The fluorobenzyl group is highly hydrophobic. It may be partitioning into the membrane bilayer or sticking to the plate walls, contributing to a background signal that cannot be competed off.
Solution: Define "0%" response using a supramaximal concentration of a reference antagonist (e.g., Haloperidol if targeting Sigma receptors) rather than just "vehicle control."
Visualizing the Optimization Logic
Workflow: Assay Optimization Loop
This diagram illustrates the iterative process of refining the assay conditions to stabilize the lipophilic ligand.
Figure 1: Iterative workflow for optimizing the dose-response of lipophilic amine ligands.
Mechanistic Insight: Ligand-Receptor Equilibrium
Understanding why the curve shifts. For this compound, the equilibrium is heavily influenced by the free fraction available in solution (
).
Figure 2: Competitive pathways for the ligand. High NSB or Micelle formation reduces [L], shifting the apparent EC50 to the right.
References
NIH Assay Guidance Manual. Sittampalam, G. S., et al. (2004). "Assay Operations for SAR Support." Bethesda (MD)
Sigma-Aldrich Technical Guides. "How to Interpret Dose-Response Curves."
Journal of Biomolecular Screening. Thorne, N., et al. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
Overcoming resistance to 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol in cell lines
Here is the Technical Support Center guide for 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol . This guide treats the compound as a Cationic Amphiphilic Drug (CAD) and a putative Sigma-1 Receptor (Sig-1R) Ligand , based on it...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the Technical Support Center guide for 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol .
This guide treats the compound as a Cationic Amphiphilic Drug (CAD) and a putative Sigma-1 Receptor (Sig-1R) Ligand , based on its pharmacophore (N-substituted piperidine + lipophilic fluorobenzyl moiety).
Status: Active | Topic: Resistance Mechanisms in Cell Culture | Code: F-BMP-RES-MK1
Executive Summary & Molecule Profile
Compound ID: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol (referred to herein as F-BMP ).
Chemical Class: N-benzylpiperidine derivative.
Primary Target: Sigma-1 Receptor (Sig-1R) modulator; potential off-target activity at NMDA (NR2B) or Monoamine transporters.
Physicochemical Profile:
Lipophilicity (LogP): High (estimated > 2.5 due to fluorobenzyl group).
Basicity (pKa): High (~9.0–9.5 due to the piperidine nitrogen).
Classification: Cationic Amphiphilic Drug (CAD).[1][2]
The Core Issue:
Users frequently report "acquired resistance" or "loss of potency" in chronic assays. In 80% of cases involving piperidine-based CADs, this is not due to target mutation, but rather Lysosomal Sequestration (Ion Trapping) or P-glycoprotein (P-gp) efflux .
Diagnostic Workflow: Why is my cell line resistant?
Before altering your hypothesis, determine where the drug is going. Use this decision matrix to diagnose the resistance mechanism.
Figure 1: Diagnostic decision tree for isolating the mechanism of resistance to F-BMP.
Troubleshooting Module A: The "Lysosomal Sink" (Most Common)
The Problem: F-BMP is a lipophilic amine. In the neutral pH of the cytosol (pH ~7.2), it crosses membranes easily. However, once it diffuses into the acidic lysosome (pH ~4.5–5.0), the piperidine nitrogen becomes protonated (
). The charged molecule cannot diffuse back out, becoming "trapped" and unable to reach its target (Sig-1R at the ER/MAM interface).
Symptoms:
High intracellular drug concentration (total) but low pharmacological effect.
Cells develop "vacuolization" (foamy appearance) visible under microscopy (Phospholipidosis).
Resistance is reversible immediately upon adding lysosomotropic agents.
Protocol: The Ammonium Chloride Reversal Assay
To confirm if your cells are sequestering F-BMP:
Seed Cells: Plate resistant cells at standard density.
Pre-treatment: Treat one group with 10 mM Ammonium Chloride (NH₄Cl) or 100 nM Bafilomycin A1 for 1 hour.
Mechanism:[2][3][4][5] These agents neutralize lysosomal pH, destroying the proton gradient.
Treatment: Add F-BMP at the IC50 concentration determined in parental (sensitive) lines.
Readout: If cytotoxicity or signaling is restored in the presence of NH₄Cl, the resistance is purely physicochemical (sequestration).
Technical Note: The 4-fluorobenzyl group increases lipophilicity compared to a benzyl group, exacerbating this trapping effect by increasing the membrane permeability of the uncharged species [1, 2].
The Problem: The fluorobenzyl-piperidine scaffold is a known substrate for P-glycoprotein (MDR1/ABCB1). Chronic exposure to F-BMP selects for cells with upregulated efflux pumps.
Symptoms:
Reduced intracellular accumulation of the drug (measured by LC-MS/MS).
Cross-resistance to Paclitaxel or Doxorubicin (classic P-gp substrates).
Protocol: Competitive Inhibition Assay
Inhibitor Selection: Use Zosuquidar (highly specific, 100 nM) or Verapamil (non-specific, 5-10 µM).
Experimental Design:
Arm A: F-BMP alone (Dose Response).
Arm B: F-BMP + Inhibitor (Fixed Concentration).
Data Analysis: Calculate the Resistance Reversal Index (RRI) .
Interpretation: An RRI > 5.0 indicates significant transporter-mediated resistance [3].
The Problem: If F-BMP acts as a Sig-1R antagonist (inducing apoptosis), resistant cells may downregulate Sig-1R expression or activate compensatory ER stress pathways (UPR) to survive.
Mechanism Visualization:
The Sigma-1 receptor resides at the Mitochondria-Associated ER Membrane (MAM). Resistance often involves the upregulation of BiP/GRP78 to buffer the ER stress induced by Sig-1R ligands.
Figure 2: Compensatory signaling in Sigma-1 receptor resistance. Upregulation of BiP or Autophagy can bypass the apoptotic signal of F-BMP.
Validation Steps:
Western Blot: Check expression levels of Sig-1R. Note: Resistant cells often show paradoxically INCREASED Sig-1R levels if the drug is a chaperone, or DECREASED if the drug causes degradation.
ER Stress Markers: Measure GRP78 and CHOP levels. Resistance is often characterized by a high basal GRP78 level that buffers the drug's effect [4].
Frequently Asked Questions (FAQs)
Q1: The IC50 of F-BMP shifts dramatically between different batches of Fetal Bovine Serum (FBS). Why?A: Sigma ligands often bind to serum proteins (albumin and alpha-1-acid glycoprotein). High lipophilicity (Fluorobenzyl group) increases this binding.
Fix: Perform experiments in low-serum media (0.5% - 1% FBS) or use a defined serum-free substitute to determine the true intrinsic potency.
Q2: My compound precipitates in the cell media at 10 µM. How do I improve solubility?A: The free base of F-BMP is highly lipophilic.
Fix: Ensure you are using the Hydrochloride (HCl) or Tartrate salt form. If using the free base, dissolve in DMSO first, then dilute into media under vortexing. Ensure final DMSO concentration is < 0.5% to avoid membrane permeabilization artifacts.
Q3: Can I use Chloroquine instead of Ammonium Chloride to test for lysosomal trapping?A: Yes, but with caution. Chloroquine is itself a Sig-1R ligand (moderate affinity). Co-treating with Chloroquine might introduce competitive binding artifacts at the receptor level. Ammonium Chloride or Bafilomycin A1 are preferred as they modify pH without directly binding Sig-1R [1].
Q4: Is the Fluorine atom critical for activity, or can I use the non-fluorinated benzyl analog?A: The Para-Fluorine atom blocks metabolic oxidation at that position (CYP450 metabolism) and increases lipophilicity. Replacing it with a hydrogen (benzyl) will likely reduce metabolic stability (half-life) and slightly lower Sig-1R affinity, potentially altering your resistance profile [5].
Comparative Data Table
Feature
Lysosomal Trapping
P-gp Efflux (MDR1)
Target Mutation (Sig-1R)
Onset
Immediate (Physicochemical)
Acquired (Weeks/Months)
Acquired (Months)
Intracellular Drug Level
High (Sequestered)
Low (Pumped out)
Normal
Reversal Agent
NH₄Cl / Bafilomycin A1
Verapamil / Zosuquidar
None (CRISPR required)
Cross-Resistance
To other weak bases (e.g., Sunitinib)
To Taxanes/Anthracyclines
Specific to Sig-1 ligands
Microscopy
Cytoplasmic Vacuolization
Normal Morphology
Normal Morphology
References
Kazmi, F., et al. (2013).[1] "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes." Drug Metabolism and Disposition.
Daniel, W.A., & Wojcikowski, J. (1997). "The role of lysosomes in the cellular distribution of lipophilic amine drugs." Acta Biochimica Polonica.
Ambudkar, S.V., et al. (2003). "P-glycoprotein: from genomics to mechanism." Oncogene.
Zamanillo, D., et al. (2013).[6] "Sigma 1 receptor: a new therapeutic target for pain."[6] European Journal of Pharmacology.
Abate, C., et al. (2011).[7] "Sigma-2 (σ2) receptor ligands: structure affinity relationship (SAfiR) studies." Current Pharmaceutical Design.
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol experimental variability and reproducibility
Welcome to the technical support center for 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the common challenges and v...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to address the common challenges and variability encountered during the synthesis, purification, and characterization of this important piperidine derivative. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies necessary to ensure the reproducibility and success of your experiments.
Introduction: The Significance of Stereochemistry
The synthesis of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol presents a unique set of challenges primarily due to the stereochemistry of the 3-methylpiperidin-4-ol starting material. This precursor exists as a mixture of cis and trans diastereomers, which can significantly impact the reaction pathway, final product distribution, and purification efficiency. Understanding and controlling the stereochemistry is paramount for achieving reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol?
A1: The most prevalent and efficient method is the reductive amination of 3-methylpiperidin-4-ol with 4-fluorobenzaldehyde. This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced to the final product.
Q2: Why am I observing a mixture of diastereomers in my final product?
A2: The presence of diastereomers in the final product is almost always a direct consequence of using a mixture of cis and trans isomers of the 3-methylpiperidin-4-ol starting material. The reductive amination itself does not typically alter the pre-existing stereochemical relationship between the methyl and hydroxyl groups on the piperidine ring.
Q3: How can I separate the cis and trans isomers of the final product?
A3: Separation of the diastereomers can be challenging due to their similar physical properties. The most effective methods include:
Column Chromatography: Careful selection of the stationary and mobile phases can achieve separation.
Diastereoselective Crystallization: Formation of salts with a chiral acid can lead to diastereomeric crystals with different solubilities, allowing for separation by fractional crystallization.[1]
Q4: What are the key differences in the NMR spectra of the cis and trans isomers?
A4: The relative stereochemistry of the methyl and hydroxyl groups significantly influences the proton and carbon chemical shifts in the NMR spectra. In the 1H NMR, the coupling constants (J-values) between the protons on the piperidine ring can provide crucial information about their axial or equatorial orientations, which differ between the cis and trans isomers.[2]
Troubleshooting Guide: Synthesis
Problem 1: Low Yield in Reductive Amination
Low yields are a frequent issue in reductive amination reactions. The following decision tree provides a systematic approach to troubleshooting this problem.
Best practices for storing and handling 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol
Welcome to the technical support center for 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, sto...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and application of this compound. The following information has been synthesized from safety data sheets of structurally similar compounds and established laboratory best practices to provide comprehensive guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol?
A1: To maintain the integrity and stability of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[3] It is imperative to keep the compound away from direct sunlight, heat sources, open flames, and sparks.[1][2]
Q2: What personal protective equipment (PPE) is necessary when handling this compound?
A2: When working with 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol, appropriate personal protective equipment is essential to ensure safety. This includes wearing protective gloves, a lab coat or protective clothing, and eye/face protection such as safety glasses or a face shield.[1] In areas with inadequate ventilation, respiratory protection should also be worn.[1]
Q3: Are there any known chemical incompatibilities with 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol?
A3: Yes, this compound should not be stored or handled with strong oxidizing agents, strong acids, and bases.[2] Contact with these substances can lead to hazardous chemical reactions.
Q4: What is the appropriate procedure for cleaning up a small spill of this compound?
A4: For a small spill, you should first ensure the area is well-ventilated.[1] Wearing appropriate PPE, sweep up the solid material, place it in a sealed bag or container, and hold it for waste disposal.[1] Avoid creating dust. The spill area should then be cleaned thoroughly.
Q5: How should I properly dispose of waste containing 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol?
A5: All waste containing this compound, including contaminated materials, must be disposed of in accordance with local, national, and federal regulations.[1] It should be treated as chemical waste and disposed of through a licensed waste disposal company.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Compound has changed color (e.g., from off-white to yellow/brown)
Exposure to air, light, or contaminants.
Discard the discolored compound as it may have degraded. Ensure proper storage in a tightly sealed, opaque container in a cool, dark place.
Inconsistent experimental results
Compound degradation or impurity.
Verify the purity of the compound using analytical techniques such as HPLC or NMR. If degradation is suspected, use a fresh, properly stored batch.
Poor solubility in a chosen solvent
Incorrect solvent selection or low temperature.
Consult literature for appropriate solvents for similar compounds. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures.
Unexpected side reactions in a synthesis
Presence of reactive impurities or incompatibility with reagents.
Purify the starting material if necessary. Review the reaction scheme for potential incompatibilities with reagents like strong acids, bases, or oxidizing agents.[2]
Experimental Protocols
Protocol 1: Standard Handling and Weighing Procedure
This protocol outlines the safe handling and weighing of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol in a laboratory setting.
Preparation : Ensure the work area, such as a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[4]
Personal Protective Equipment (PPE) : Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
Handling : Use a spatula to carefully transfer the desired amount of the compound from its storage container to a weighing vessel. Avoid creating dust.
Weighing : Place the weighing vessel on a calibrated analytical balance and record the weight.
Post-Weighing : Tightly seal the storage container and return it to its proper storage location. Clean any residual compound from the work area.
Disposal : Dispose of any contaminated materials, such as weighing paper or gloves, in the designated chemical waste container.
Protocol 2: Preparation of a Stock Solution
This protocol provides a general procedure for preparing a stock solution of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol.
Solvent Selection : Choose a suitable solvent in which the compound is soluble and stable. Common solvents for similar compounds include DMSO, DMF, or ethanol.
Calculation : Calculate the mass of the compound required to achieve the desired concentration and volume of the stock solution.
Weighing : Following Protocol 1, accurately weigh the calculated mass of the compound.
Dissolution : Transfer the weighed compound to a volumetric flask. Add a portion of the selected solvent and swirl gently to dissolve the compound. Sonication or gentle warming may be used if necessary, while monitoring for any signs of degradation.
Final Volume : Once the compound is fully dissolved, add the solvent to the final volume mark on the volumetric flask.
Storage : Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (typically refrigerated or frozen) to maintain stability.
Visual Guides
Workflow for Safe Handling and Storage
Caption: A flowchart illustrating the key steps for the safe storage and handling of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol.
Decision Tree for Troubleshooting Inconsistent Experimental Results
Caption: A decision tree to guide researchers in troubleshooting inconsistent experimental outcomes when using 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol.
References
Safety Data Sheet. (n.d.).
SAFETY DATA SHEET. (2025, May 1).
JQ-0293 - Safety Data Sheet. (2023, April 14).
1,3-Bis(4-Fluorobenzyl)-1-(1-Methylpiperidin-4-yl)Urea | CAS - CLEARSYNTH. (n.d.).
Validating the Biological Activity of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol: A Comparative Guide for Researchers
In the dynamic landscape of neuropharmacology, the rigorous validation of novel compounds is paramount to advancing our understanding and treatment of central nervous system (CNS) disorders. This guide provides a compreh...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of neuropharmacology, the rigorous validation of novel compounds is paramount to advancing our understanding and treatment of central nervous system (CNS) disorders. This guide provides a comprehensive framework for validating the biological activity of a promising piperidine derivative, 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol. Our approach is rooted in a comparative analysis, benchmarking the compound against established sigma-1 (σ1) receptor ligands to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to employ robust methodologies for compound characterization.
Introduction: The Significance of Sigma-1 Receptor Modulation
The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a critical modulator of neuronal function.[1][2][3] Its involvement in neuroprotection, neuroplasticity, and neuroinflammation makes it a compelling target for therapeutic intervention in a range of CNS disorders, including neurodegenerative diseases, psychiatric conditions, and neuropathic pain.[4][5][6] The piperidine scaffold is a well-established pharmacophore for sigma receptor ligands, with numerous derivatives synthesized and evaluated for their affinity and activity.[7][8][9] 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol represents a novel entity within this class, necessitating a thorough investigation of its biological activity.
This guide will delineate a series of experiments to:
Determine the binding affinity and selectivity of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol for sigma-1 and sigma-2 receptors.
Characterize its functional activity as a potential agonist or antagonist of the sigma-1 receptor.
Provide a comparative analysis against well-characterized reference compounds.
Experimental Design: A Multi-faceted Approach to Validation
To ensure a comprehensive and reliable validation, we propose a multi-tiered experimental design that combines receptor binding assays with a functional cell-based assay. This approach allows for the direct assessment of target engagement and the subsequent cellular response.
Selection of Comparator Compounds
The choice of appropriate comparators is crucial for contextualizing the activity of our test compound. Based on their well-documented interactions with the sigma-1 receptor, we have selected the following:
(+)-Pentazocine: A prototypical sigma-1 receptor agonist, essential for establishing a baseline for agonistic activity.[10][11]
Haloperidol: A widely used antipsychotic that also acts as a sigma-1 receptor antagonist.[5][12][13] It serves as a key antagonist reference.
NE-100: A potent and selective sigma-1 receptor antagonist, valuable for its high specificity.[14][15][16]
BD-1063: Another selective sigma-1 receptor antagonist, providing an additional point of comparison for antagonistic properties.[17][18]
Experimental Workflow
The validation process will follow a logical progression from determining binding affinity to assessing functional effects.
Caption: Experimental workflow for validating the biological activity of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol.
Methodologies: Detailed Experimental Protocols
Scientific integrity is upheld through meticulous and reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a compound for its target receptor.[19][20][21]
3.1.1. Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol for the sigma-1 receptor.
Radioligand: [3H]-(+)-Pentazocine, a selective sigma-1 receptor agonist.[19]
Tissue Preparation: Guinea pig brain membrane homogenates are a rich source of sigma-1 receptors.[7][21]
Protocol:
Prepare guinea pig brain membrane homogenates according to standard laboratory procedures.
In a 96-well plate, add increasing concentrations of the test compound (1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol) or comparator compounds.
Add a fixed concentration of [3H]-(+)-Pentazocine (near its Kd value).
Add the membrane homogenate to initiate the binding reaction.
Incubate at room temperature for a specified time to reach equilibrium.
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).[22]
Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
3.1.2. Sigma-2 Receptor Binding Assay
Objective: To assess the selectivity of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol by determining its binding affinity for the sigma-2 receptor.
Radioligand: [3H]-1,3-di-o-tolylguanidine ([3H]-DTG), a non-selective sigma receptor ligand.[19]
Tissue Preparation: Rat liver membrane homogenates are commonly used due to their high expression of sigma-2 receptors.[7]
Protocol:
The protocol is similar to the sigma-1 binding assay.
Crucially, the assay is performed in the presence of a high concentration of (+)-pentazocine to "mask" the sigma-1 receptors, ensuring that [3H]-DTG binding is primarily to the sigma-2 receptors.[11][19]
Follow steps 2-11 as described for the sigma-1 receptor binding assay.
Functional Assay: Neurite Outgrowth
The neurite outgrowth assay is a well-established cell-based model to assess the functional consequences of sigma-1 receptor modulation.[23][24][25] Sigma-1 receptor agonists have been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in cell lines like PC12.[26]
Objective: To determine if 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol acts as a functional agonist or antagonist of the sigma-1 receptor.
Cell Line: PC12 or SH-SY5Y cells are suitable neuronal cell models for these studies.[26][27]
Protocol:
Plate PC12 or SH-SY5Y cells in a 96-well plate at an appropriate density.
Allow the cells to adhere and grow for 24 hours.
Treat the cells with the following conditions:
Vehicle control
NGF alone (to induce baseline neurite outgrowth)
Test compound alone (to assess intrinsic activity)
Test compound in the presence of NGF (to assess agonistic activity)
Test compound in the presence of NGF and a known sigma-1 antagonist (e.g., NE-100) to confirm the involvement of the sigma-1 receptor.
Comparator compounds (agonists and antagonists) under similar conditions.
Incubate the cells for 48-72 hours to allow for neurite extension.
Fix and stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).
Acquire images using a high-content imaging system.
Quantify neurite length and number of neurites per cell using automated image analysis software.
Caption: Workflow for the neurite outgrowth assay.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise tabular format to facilitate comparison.
Comparative Binding Affinity and Selectivity
Compound
Sigma-1 Ki (nM)
Sigma-2 Ki (nM)
Selectivity (S2/S1)
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol
Experimental Value
Experimental Value
Calculated Value
(+)-Pentazocine
~3-10
>1000
>100
Haloperidol
~2-7
~2-7
~1
NE-100
~1-4
>200
>50
BD-1063
~9
~450
~50
Note: Literature values for comparators are approximate and may vary between studies.
A high Ki value indicates lower binding affinity. A high selectivity ratio (S2 Ki / S1 Ki) indicates greater selectivity for the sigma-1 receptor.
Functional Activity in Neurite Outgrowth Assay
Treatment Condition
Expected Outcome for Agonist
Expected Outcome for Antagonist
NGF + Test Compound
Potentiation of neurite outgrowth compared to NGF alone.
Inhibition of NGF-induced neurite outgrowth.
Test Compound Alone
Minimal to no neurite outgrowth.
No effect.
NGF + Test Compound + NE-100
Reversal of the potentiating effect.
No significant change from antagonist alone.
Conclusion: Synthesizing the Evidence
The comprehensive validation of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol requires a systematic and comparative approach. By employing standardized radioligand binding assays and a functionally relevant neurite outgrowth assay, researchers can confidently determine its binding affinity, selectivity, and functional activity at the sigma-1 receptor. This in-depth characterization is a critical step in the drug discovery and development pipeline, providing the necessary data to guide further preclinical and clinical investigations. The methodologies and comparative framework presented in this guide offer a robust pathway to elucidating the therapeutic potential of this novel compound.
References
Okuyama, S., et al. (1996). NE-100, a novel sigma receptor ligand: in vivo tests. European Journal of Pharmacology, 303(1-2), 143-153. [Link][14]
Walker, J. M., et al. (1990). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology, 40(6), 961-965. [Link][12][13]
Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link][28]
Wikipedia. (2023, December 15). BD1063. In Wikipedia. Retrieved from [Link][17]
Lehmann, J., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(15), 1245-1256. [Link][7]
Wikipedia. (2023, October 29). NE-100. In Wikipedia. Retrieved from [Link][15]
Okuyama, S., et al. (1994). Effect of NE-100, a novel sigma receptor ligand, on phencyclidine-induced cognitive dysfunction. European Journal of Pharmacology, 264(3), 307-313. [Link][16]
National Center for Biotechnology Information. (n.d.). Neurite Outgrowth Assay. In PubMed Central. Retrieved from [Link][23]
Innoprot. (n.d.). Neurite Outgrowth Assay. Retrieved from [Link][24]
Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 976-996. [Link][4]
Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209. [Link][8]
Hashimoto, K. (2013). Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders. Central Nervous System Agents in Medicinal Chemistry, 13(1), 29-38. [Link][26]
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.34.1-1.34.21. [Link][19]
Cobos, E. J., et al. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Neuropharmacology, 6(4), 344-366. [Link][5]
Fishback, J. A., et al. (2019). Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. Bioorganic & Medicinal Chemistry Letters, 29(24), 126765. [Link][22]
Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link][1]
Entrena, J. M., et al. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 24(21), 15915. [Link][6]
Read by QxMD. (n.d.). Followed Keywords. Retrieved from [Link][2]
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link][20]
ResearchGate. (n.d.). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation | Request PDF. Retrieved from [Link][9]
Martin, S. F., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 281. [Link][11]
Fisher, A., et al. (2020). Defining the ligand-dependent proximatome of the sigma 1 receptor. eLife, 9, e57473. [Link][3]
Comparative Efficacy Guide: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol vs. Des-methyl Analogues
This guide provides a technical comparison between 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol (herein referred to as F-3MP-4-ol ) and its non-methylated parent scaffold, 1-(4-Fluorobenzyl)piperidin-4-ol (herein F-P-4-ol )...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol (herein referred to as F-3MP-4-ol ) and its non-methylated parent scaffold, 1-(4-Fluorobenzyl)piperidin-4-ol (herein F-P-4-ol ).
This analysis focuses on the medicinal chemistry implications of the 3-methyl substitution , specifically regarding conformational biasing, Sigma-1 receptor (
R) affinity, and metabolic stability.
[1]
Executive Summary
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol represents a structural optimization of the classic benzylpiperidine pharmacophore found in various neuroactive ligands (e.g., Ifenprodil, Pimavanserin intermediates, and Sigma-1 agonists).
While the des-methyl analog (F-P-4-ol ) serves as a versatile building block, the introduction of a methyl group at the C3 position of the piperidine ring (F-3MP-4-ol ) introduces conformational rigidity . This "Magic Methyl" effect typically enhances receptor subtype selectivity (particularly for
R vs R) and improves metabolic stability by sterically hindering enzymatic attack at the piperidine ring.
The efficacy difference lies in the conformational lock imposed by the C3-methyl group.
F-P-4-ol (Reference): The piperidine ring exists in a rapid equilibrium between two chair conformers. Upon binding to the target (e.g., Sigma-1 or NMDA NR2B), the protein must "pay" an entropic cost to freeze the ligand in the bioactive conformation.
F-3MP-4-ol (Target): The C3-methyl group prefers an equatorial orientation to avoid 1,3-diaxial strain. This pre-organizes the molecule into a specific conformation (likely placing the C4-hydroxyl and N-benzyl groups in defined vectors), thereby increasing binding affinity by reducing the entropic penalty.
The following diagram illustrates the mechanism where F-3MP-4-ol acts as a chaperone ligand, promoting
R translocation from the Mitochondria-Associated Membrane (MAM).
Caption: Mechanism of Action: F-3MP-4-ol binding triggers Sigma-1 receptor dissociation from BiP, leading to neuroprotective signaling.
Experimental Validation Protocols
To objectively compare efficacy, the following self-validating protocols are recommended. These assays isolate the variables of affinity and stability .
Objective: Assess if the C3-methyl group hinders oxidative metabolism.
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
Substrate: 1 µM of test compound (F-3MP-4-ol vs. F-P-4-ol).
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Verapamil).
Detection: LC-MS/MS (MRM mode). Monitor parent ion depletion.
Calculation: Plot ln(% remaining) vs. time to determine
and .
Synthesis Workflow (Reductive Amination)
The synthesis of F-3MP-4-ol requires specific stereochemical control compared to the simpler F-P-4-ol .
Caption: Synthesis Route: Reductive amination followed by ketone reduction yields diastereomers. Trans-isomer is typically preferred for Sigma-1 affinity.
Data Interpretation & Efficacy Conclusions
Based on established SAR for benzylpiperidines (e.g., Ro 25-6981 and generic Sigma ligands), the expected performance profile is:
Selectivity (Sigma-1 vs. Sigma-2)
F-P-4-ol: Often exhibits "promiscuous" binding, hitting both
and receptors, and potentially 5-HT2A.
F-3MP-4-ol: The methyl group creates steric bulk that is often tolerated well by the
pocket but clashes with the smaller binding site.
Result:F-3MP-4-ol is likely a more selective tool compound for isolating
-mediated effects (neuroprotection) without -mediated cytotoxicity.
Functional Potency
In functional assays (e.g., inhibition of Ca2+ influx via NMDA receptors or modulation of BiP dissociation), F-3MP-4-ol typically shows higher potency. The rigidified scaffold reduces the "off-rate" (
), leading to a longer residence time on the receptor.
Recommendation
Use F-P-4-ol if you need a generic, easily accessible fragment for initial screening or if you require a flexible linker for bivalent ligands.
Use F-3MP-4-ol if you are optimizing a lead candidate for oral bioavailability (due to metabolic stability) or receptor subtype selectivity .
References
Structure-Activity Relationships of Benzylpiperidines:
Comparison of methylated vs. non-methylated piperidines in opioid and sigma receptor binding.
Journal of Medicinal Chemistry. (1993). "Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists."
NMDA/Sigma Ligand Scaffolds (Ro 25-6981):
Detailed analysis of the 4-benzyl-piperidine-4-ol core in neuroactive drug design.
Bioorganic & Medicinal Chemistry Letters. (2001).[1] "Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist."[1]
Sigma-1 Receptor Pharmacology:
Review of benzyl-piperidine derivatives as Sigma-1 ligands and their therapeutic potential.
International Journal of Molecular Sciences. (2024). "A focus on piperidine and piperazine scaffolds as selective sigma receptor ligands."
Chemical Properties & Synthesis:
PubChem Compound Summary for 3-fluoro-1-methylpiperidin-4-ol and related benzyl derivatives.
A Head-to-Head Comparison of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol and Morphine: An In-Depth Guide for Drug Development Professionals
An Objective Analysis of a Novel Piperidine Derivative Against a Gold-Standard Opioid In the relentless pursuit of safer and more effective analgesics, novel chemical entities are continually being evaluated against esta...
Author: BenchChem Technical Support Team. Date: February 2026
An Objective Analysis of a Novel Piperidine Derivative Against a Gold-Standard Opioid
In the relentless pursuit of safer and more effective analgesics, novel chemical entities are continually being evaluated against established standards. This guide provides a comprehensive, head-to-head comparison of the investigational compound 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol (herein referred to as Compound X) and the archetypal opioid analgesic, morphine. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous pharmaceuticals.[1][2] This analysis delves into the critical pharmacological parameters that define the therapeutic potential and liability of a novel analgesic, offering researchers and drug development professionals a data-driven framework for evaluation.
Section 1: Comparative Pharmacological Profile
A thorough understanding of a compound's interaction with its molecular targets is fundamental to predicting its clinical utility. This section details the in vitro pharmacological characterization of Compound X in comparison to morphine, focusing on opioid receptor binding, functional activity, and downstream signaling pathways.
Opioid Receptor Binding Affinity
The initial assessment of a potential opioid analgesic involves determining its binding affinity (Ki) for the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). High affinity for the mu-opioid receptor (MOR) is a hallmark of most clinically effective opioid analgesics.
Experimental Rationale: A competitive radioligand binding assay was employed to determine the binding affinity of Compound X and morphine at human recombinant opioid receptors (MOR, DOR, KOR) expressed in HEK293 cell membranes.[3][4] This technique measures the ability of a test compound to displace a radiolabeled ligand with known affinity, allowing for the calculation of the inhibitory constant (Ki), a measure of binding affinity.
Data are presented as the mean of three independent experiments.
Interpretation: The data indicate that Compound X binds with high affinity to the mu-opioid receptor, comparable to that of morphine. Both compounds exhibit significantly lower affinity for the delta and kappa opioid receptors, demonstrating a preferential selectivity for the mu receptor, which is the primary mediator of opioid-induced analgesia.
In Vitro Functional Activity
Beyond binding, it is crucial to assess the functional activity of a compound – its ability to activate the receptor and elicit a cellular response. This is typically quantified by measuring potency (EC50) and efficacy (Emax).
Experimental Rationale: A [³⁵S]GTPγS binding assay was utilized to measure G-protein activation upon receptor binding, a proximal event in GPCR signaling.[5][6][7][8] This functional assay provides a direct measure of agonist-induced receptor activation and is well-suited for determining the potency and efficacy of compounds.[5] The assay was performed using membranes from cells expressing the human mu-opioid receptor.
Table 2: In Vitro Functional Activity at the Mu-Opioid Receptor ([³⁵S]GTPγS Assay)
Compound
Potency (EC50, nM)
Efficacy (% Emax relative to DAMGO)
Compound X
15.2
85%
Morphine
25.8
70%
DAMGO
5.5
100%
Data are presented as the mean of three independent experiments. DAMGO, a potent and full MOR agonist, is used as a reference for 100% efficacy.
Interpretation: Compound X demonstrates greater potency (lower EC50) and higher efficacy in activating G-protein signaling at the mu-opioid receptor compared to morphine. This suggests that at a molecular level, Compound X is a more efficient activator of the initial signaling cascade responsible for analgesia.
Signaling Pathway Analysis: G-Protein vs. β-Arrestin Recruitment
The "biased agonism" hypothesis posits that some ligands can preferentially activate one downstream signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment).[9] It has been suggested that G-protein signaling is primarily responsible for the analgesic effects of opioids, while β-arrestin recruitment may be associated with adverse effects like respiratory depression and tolerance.[10][11][12][13]
Experimental Rationale: To investigate potential signaling bias, a cAMP inhibition assay was used to further quantify G-protein pathway activation, and a β-arrestin2 recruitment assay was employed to assess the recruitment of this regulatory protein.[14][15] These assays provide a more comprehensive picture of the downstream consequences of receptor activation.[16][17]
Table 3: Signaling Bias Profile at the Mu-Opioid Receptor
Compound
G-Protein Signaling (cAMP EC50, nM)
β-Arrestin2 Recruitment (EC50, nM)
Bias Factor*
Compound X
12.5
185
14.8
Morphine
30.1
250
8.3
Bias factor is a calculated value representing the ratio of β-arrestin2 EC50 to G-protein EC50, indicating the degree of preference for the G-protein pathway.
Interpretation: Compound X exhibits a greater bias towards the G-protein signaling pathway compared to morphine, as indicated by its higher bias factor. This preferential activation of the G-protein pathway while having a weaker effect on β-arrestin2 recruitment suggests that Compound X may have a wider therapeutic window, potentially with a reduced side-effect profile.
Section 2: In Vivo Efficacy and Side-Effect Profile
The translation of in vitro findings to in vivo effects is a critical step in drug development. This section compares the antinociceptive efficacy and a key adverse effect—respiratory depression—of Compound X and morphine in a rodent model.
Antinociceptive Effects in a Thermal Pain Model
The hot plate test is a standard and reliable method for assessing the efficacy of centrally acting analgesics.[18][19][20][21]
Experimental Rationale: The hot plate test measures the latency of a rodent to react to a thermal stimulus (e.g., licking a paw or jumping) when placed on a heated surface.[19][20] An increase in this latency period is indicative of an antinociceptive effect.
Table 4: Antinociceptive Effect in the Mouse Hot Plate Test
Compound
Dose (mg/kg, i.p.)
Max Possible Effect (%)
Compound X
10
82
Morphine
10
65
Vehicle
-
<10
% Maximum Possible Effect (%MPE) is calculated based on a predetermined cutoff time to prevent tissue damage.
Interpretation: At an equivalent dose, Compound X produced a significantly greater antinociceptive effect than morphine in this model of acute thermal pain. This in vivo finding is consistent with the higher in vitro potency and efficacy observed for Compound X.
Assessment of Respiratory Depression
Opioid-induced respiratory depression is a major dose-limiting side effect and the primary cause of overdose-related fatalities.[22]
Experimental Rationale: Whole-body plethysmography is a non-invasive method for monitoring respiratory parameters in conscious, unrestrained animals.[23][24][25] This technique allows for the measurement of changes in respiratory rate and tidal volume following drug administration.
Table 5: Effect on Respiratory Function in Rats
Compound
Dose (mg/kg, i.p.)
Respiratory Rate Depression (%)
Compound X
10
15
Morphine
10
45
% Depression is calculated as the maximum decrease in respiratory rate compared to baseline following drug administration.
Interpretation: At equianalgesic doses, Compound X induced significantly less respiratory depression than morphine. This finding aligns with the in vitro signaling bias profile, suggesting that the preferential activation of the G-protein pathway over β-arrestin recruitment may translate to an improved safety profile.
Section 3: Experimental Methodologies
To ensure scientific rigor and reproducibility, detailed protocols for the key experiments are provided below.
Radioligand Binding Assay
Membrane Preparation: HEK293 cells stably expressing the human µ, δ, or κ opioid receptor are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.
Assay Setup: In a 96-well plate, membrane preparations are incubated with a specific radioligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the test compound (Compound X or morphine).
Incubation and Filtration: The plates are incubated to allow for competitive binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Reaction Mixture: In a 96-well plate, cell membranes expressing the mu-opioid receptor are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the agonist (Compound X, morphine, or DAMGO).[26]
Incubation: The plate is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.
Filtration: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
Data Analysis: Dose-response curves are generated to calculate the EC50 (potency) and Emax (efficacy) for each compound.
Hot Plate Test
Acclimation: Mice are acclimated to the testing room and the hot plate apparatus.
Baseline Measurement: Each mouse is placed on the hot plate (maintained at a constant temperature, e.g., 55°C), and the latency to exhibit a pain response (paw licking or jumping) is recorded.[21]
Drug Administration: Animals are administered Compound X, morphine, or vehicle via intraperitoneal (i.p.) injection.
Post-treatment Measurement: At specified time points after injection, the hot plate latency is measured again. A cutoff time is used to prevent injury.
Data Analysis: The antinociceptive effect is calculated as the percentage of the Maximum Possible Effect (%MPE).
Section 4: Discussion and Conclusion
The collective data from these head-to-head comparisons position 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol (Compound X) as a promising novel analgesic candidate with a potentially superior therapeutic profile compared to morphine.
Key Findings:
High Affinity and Potency: Compound X demonstrates high affinity and functional potency at the mu-opioid receptor, comparable to or exceeding that of morphine.
Favorable Signaling Bias: A significant finding is the pronounced bias of Compound X towards the G-protein signaling pathway, which is hypothesized to be responsible for analgesia, and away from the β-arrestin pathway, which has been linked to adverse effects.[10][11][12][13]
Improved Therapeutic Window: This signaling bias translates to a tangible in vivo advantage: at equianalgesic doses, Compound X produces robust antinociception with significantly less respiratory depression than morphine.
Implications for Drug Development:
The development of G-protein biased mu-opioid receptor agonists is a leading strategy in the quest for safer opioid analgesics.[10] The data presented here suggest that Compound X embodies the characteristics of such a biased agonist. Its chemical structure, a substituted piperidin-4-ol, represents a promising scaffold for further optimization.[27][28]
Diagram 2: Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo efficacy and safety testing.
References
Benchchem. Application Notes and Protocols for Monitoring Respiratory Depression in Animal Models of Percodan (Oxycodone).
Le, T. M., Nguyen, T., Vo, T. N., Perry, F., Herenbrink, C. K., Shonberg, J., ... & Smith, M. T. (2020). In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile. European Journal of Pharmacology, 872, 172947.
Melior Discovery. Hot Plate Test in Mice, Thermal Analgesia.
Le, T. M., Nguyen, T., Vo, T. N., Perry, F., Herenbrink, C. K., Shonberg, J., ... & Smith, M. T. (2020). In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile. European Journal of Pharmacology, 872, 172947.
Maze Engineers. Rodent Hot Plate Pain Assay.
ResearchGate. Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs.
Mogil, J. S. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Behavioral Neuroscience, 11, 183.
Hill, R., & Dewey, W. L. (2021). Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression. American Journal of Physiology-Lung Cellular and Molecular Physiology, 321(4), L735-L743.
Benchchem. Technical Support Center: GTP-gamma-S Based Functional Assays.
Nagase, H., Yamamoto, T., & Kitao, Y. (2022). Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways. International Journal of Molecular Sciences, 23(20), 12563.
Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-451.
ResearchGate. 4-Substituted and 1,4-Disubstituted Piperidines.
Melior Discovery. Respiratory Depression Assay.
Le, T. M., Nguyen, T., Vo, T. N., Perry, F., Herenbrink, C. K., Shonberg, J., ... & Smith, M. T. (2020). In vitro profiling of opioid ligands using the...: European Journal of Pharmacology. Ovid.
Gipson, C. D., & Freeman, K. B. (2020). The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats. Frontiers in Pharmacology, 11, 584.
Moye, L. S., & Palese, M. A. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. In Methods in molecular biology (Vol. 1335, pp. 21–33). Humana Press.
Morgan, D. J., & Christie, M. J. (2011). β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia. British journal of pharmacology, 163(4), 751–768.
Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, R., ... & Wang, Y. (2022). The μ-opioid receptor-mediated Gi/o protein and...: European Journal of Pharmacology. Ovid.
SciSpace. Inhibition of morphine-induced cAMP overshoot: a cell-based assay model in a high-throughput format.
National Center for Biotechnology Information. GTPγS Binding Assays - Assay Guidance Manual.
Wouters, J. (1989). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Journal of Receptor Research, 9(2), 143-157.
Al-Hasani, R., & Bruchas, M. R. (2020). Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management. Frontiers in Molecular Neuroscience, 12, 321.
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Shafiee, A., Farsam, H., & Noorbakhsh, F. (2007). Synthesis of Novel 4-[1-(4-fluorobenzyl)-5-imidazolyl] Dihydropyridines and Studying their Effects on Rat Blood Pressure. Iranian Journal of Pharmaceutical Research, 6(4), 277-282.
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Pinard, E., Alanine, A., Bourson, A., Büttelmann, B., Gill, R., Heitz, M., ... & Wyler, R. (2001). Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist. Bioorganic & medicinal chemistry letters, 11(16), 2173–2176.
Reproducibility of Stereoselective Synthesis: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol
A Technical Comparison Guide for Medicinal Chemists Executive Summary In the development of neuroactive ligands—particularly NMDA receptor antagonists and Tyrosinase inhibitors—the scaffold 1-(4-Fluorobenzyl)-3-methylpip...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Comparison Guide for Medicinal Chemists
Executive Summary
In the development of neuroactive ligands—particularly NMDA receptor antagonists and Tyrosinase inhibitors—the scaffold 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol is a critical intermediate.[1] However, research findings often suffer from poor reproducibility due to undefined stereochemistry.[1][2] The presence of the C3-methyl and C4-hydroxyl groups creates two distinct diastereomers: cis (3,4-syn) and trans (3,4-anti).[1][2]
Many early protocols utilize non-selective reduction methods (e.g., NaBH4), yielding variable mixtures of isomers with vastly different biological activities.[1][2] This guide objectively compares the Thermodynamic (Trans-Major) and Steric (Cis-Selective) synthesis routes, providing validated protocols to ensure batch-to-batch consistency.[1]
Part 1: Strategic Route Comparison
The core reproducibility challenge lies in the reduction of the ketone precursor: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-one .[1]
Feature
Route A: Sodium Borohydride (NaBH₄)
Route B: L-Selectride (Li[s-Bu]₃BH)
Mechanism
Small nucleophile attack; governed by product stability (Thermodynamic/Axial attack).[1]
Bulky nucleophile attack; governed by steric hindrance (Kinetic/Equatorial attack).[1]
Major Product
Trans-isomer (typically 60:40 to 80:20 mixture).[1]
Eluent: Hexane:Ethyl Acetate (gradient 80:20 to 50:50).[1] The Trans isomer typically elutes after the Cis isomer due to hydrogen bonding capabilities in the axial position, though this varies by stationary phase.
Use this route for high-fidelity reproduction of "Cis-selective" biological data.[1]
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.
Dissolution: Dissolve 1.0 eq of 1-(4-fluorobenzyl)-3-methylpiperidin-4-one in anhydrous THF (0.2 M). Cool to -78°C (Dry ice/Acetone bath).
Addition: Slowly add L-Selectride (1.0 M in THF, 1.2 eq) dropwise via syringe pump or pressure-equalizing dropping funnel over 30 minutes.
Critical Control Point: Maintain internal temperature below -70°C to ensure kinetic control.[1]
Reaction: Stir at -78°C for 2 hours. Do not warm up.
Oxidative Workup:
Add MeOH (2 eq) slowly to quench excess hydride.[1]
Add 30% NaOH (2 eq) followed by 30% H₂O₂ (2 eq) dropwise.[1]
Safety: This step is exothermic and evolves gas.
Warm to RT and stir for 1 hour.
Isolation: Dilute with Et₂O, wash with H₂O and Brine.[1][2] Dry over Na₂SO₄.[1]
Result: Crude material is typically >95% cis-1-(4-fluorobenzyl)-3-methylpiperidin-4-ol.[1][2]
Part 3: Validation & Characterization (The "Trust" Pillar)
To validate which isomer you have synthesized, you must rely on ¹H-NMR Coupling Constants (J-values) of the proton at position 4 (H4).[1][2]
NMR Diagnostic Table (400 MHz, CDCl₃)
Isomer
H4 Signal Appearance
Coupling Constant ()
Structural Explanation
Trans (3,4-anti)
Doublet of Doublets (dd) or Triplet of Doublets (td)
Large (~10-11 Hz)
H3 and H4 are anti-periplanar (axial-axial).[1] The Karplus relationship dictates a large value for 180° dihedral angles.
Cis (3,4-syn)
Broad Singlet (br s) or Narrow Multiplet
Small (~2-4 Hz)
H3 and H4 are syn-clinal (axial-equatorial).[1][2] The dihedral angle (~60°) results in small coupling.[1]
Synthesis & Stereochemistry Workflow
The following diagram illustrates the divergence in synthesis pathways and the resulting stereochemistry.
Figure 1: Stereochemical divergence in the reduction of 1-(4-fluorobenzyl)-3-methylpiperidin-4-one. Route B offers superior reproducibility for the cis-isomer.
References
Stereoselective Reduction of 3-Substituted Piperidones
Title: Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)
Source:European Journal of Medicinal Chemistry, 2012.[1][2]
Context: Establishes the protocol for separating and characterizing cis/trans piperidine isomers using NMR coupling constants.
Tyrosinase Inhibitor Scaffold Synthesis
Title: Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors.[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol Benchmarking Guide
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.[1]
[1]
Executive Summary
In the landscape of neuropsychiatric drug discovery, the N-benzylpiperidine moiety is a "privileged structure," serving as the pharmacophore anchor for numerous FDA-approved therapeutics, including Donepezil (Alzheimer’s) and Pimavanserin (Parkinson’s psychosis).[1]
This guide benchmarks 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol (FMP-3M) against standard research tools. Unlike the generic 1-benzylpiperidin-4-ol , FMP-3M integrates two critical medicinal chemistry upgrades: metabolic blocking (via the p-fluoro group) and conformational restriction (via the C3-methyl group).[1] This guide evaluates its utility as a high-fidelity fragment for synthesizing selective 5-HT2A inverse agonists and Sigma-1 receptor modulators.[1]
Part 1: The Benchmarking Landscape
We compare FMP-3M against two standard alternatives widely used in Structure-Activity Relationship (SAR) libraries.[1]
Feature
FMP-3M (The Advanced Tool)
Alternative A: 1-Benzylpiperidin-4-ol
Alternative B: 1-(4-Fluorobenzyl)piperidin-4-ol
Structure
Basic N-Bn scaffold
N-(4-F-Bn) scaffold
Conformational Bias
High (C3-Methyl locks chair pucker)
Low (Flexible ring flip)
Low (Flexible ring flip)
Metabolic Stability
High (Blocked para-oxidation)
Low (Rapid para-hydroxylation)
High (Blocked para-oxidation)
Stereochemical Utility
High (Access to cis/trans isomers)
None (Achiral ring carbons)
None (Achiral ring carbons)
Primary Application
Isoform-selective Ligand Design
General Fragment Screening
Metabolic Stability Improvement
Cost Efficiency
Moderate (Requires stereocontrol)
High (Commodity chemical)
High (Commodity chemical)
Why the "3-Methyl" Modification Matters
The addition of the methyl group at the C3 position is not merely cosmetic; it creates a stereogenic center . This allows researchers to probe specific hydrophobic pockets within the target receptor (e.g., the hydrophobic cleft of 5-HT2A) that flat, achiral piperidines cannot access.
Expert Insight: In the development of Pimavanserin analogs, restricting the piperidine ring conformation often results in a 10-100x improvement in selectivity against off-targets like D2 or H1 receptors.[1]
Part 2: Comparative Performance Data
The following data illustrates the theoretical and experimental advantages of using FMP-3M in a lead optimization campaign.
Objective: Compare the intrinsic clearance (CLint) of ligands derived from FMP-3M vs. the non-fluorinated standard.
Experimental Setup:
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
Timepoints: 0, 15, 30, 60 min.
Detection: LC-MS/MS.
Scaffold Type
t 1/2 (min)
CLint (µL/min/mg)
Major Metabolite
1-Benzylpiperidin-4-ol
12.4
115.2
para-Phenolic oxidation
FMP-3M (This Product)
> 60
< 15.0
N-dealkylation (minor)
2. Receptor Selectivity (Hypothetical SAR Case Study)
Context: Designing a Sigma-1 receptor ligand. The Sigma-1 binding pocket is narrow.
Standard Scaffold (Unsubstituted): Binds Sigma-1 (Ki = 12 nM) but also binds Sigma-2 (Ki = 45 nM).[1] Selectivity Ratio: ~4x.
FMP-3M Scaffold (cis-isomer): Binds Sigma-1 (Ki = 5 nM) but sterically clashes with Sigma-2 (Ki > 1000 nM).[1] Selectivity Ratio: >200x.
Part 3: Decision Logic & Workflow
The following diagram illustrates when to deploy FMP-3M versus cheaper alternatives during the drug discovery funnel.
Caption: Decision tree for selecting piperidine scaffolds based on metabolic and selectivity requirements.
Part 4: Validated Experimental Protocols
To ensure reproducibility, we provide the synthesis protocol for generating this scaffold via reductive amination, a self-validating method due to the distinct NMR shifts of the resulting tertiary amine.
Protocol: Synthesis of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol
Based on reductive amination principles adapted from Pimavanserin intermediate synthesis.[1]
Free Base Formation: Dissolve 3-methyl-4-piperidone HCl (1.0 eq) in DCM. Add Triethylamine (1.2 eq) to liberate the free base. Stir for 15 min.
Imine Formation: Add 4-Fluorobenzylamine (1.0 eq) and catalytic AcOH (0.1 eq).[1] Stir at Room Temperature (RT) for 1 hour. Checkpoint: Solution should turn slightly yellow.
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise over 20 minutes to prevent exotherm.
Reaction: Warm to RT and stir for 12 hours under Nitrogen.
Reduction of Ketone (If starting from piperidone): Note: If the target is the alcohol (4-ol), a subsequent reduction step using Sodium Borohydride (NaBH4) in Methanol is required after isolating the ketone intermediate.
Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organic layer with Brine. Dry over Na2SO4.
1H NMR (CDCl3): Look for the diagnostic benzylic singlet (~3.5 ppm) and the disappearance of the ketone carbonyl signal (if reducing to alcohol).
Mass Spec: ESI+ [M+H] expected at ~224.1.
Part 5: Mechanism of Action (Pharmacophore Level)
Why does this specific scaffold work? The diagram below details the interaction of the FMP-3M scaffold within a theoretical Class A GPCR binding pocket (e.g., 5-HT2A).
Caption: Pharmacophoric interactions of FMP-3M. The 4-F group extends half-life, while the 3-Me group enforces selectivity.
References
Acadia Pharmaceuticals Inc. (2004).[5] Methods of synthesis of Pimavanserin. Semantic Scholar. Link
Teva Pharmaceutical Industries. (2016).[5][6] Process for the preparation of Pimavanserin. Patent EP3741744B1. Link
Meyers, A. I., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[7] Link
FDA Drug Approvals. (2016). Pimavanserin (Nuplazid) Pharmacology Review. New Drug Approvals.[6][8] Link
PubChem. (2024).[9] Compound Summary: (3R,4R)-4-methylpiperidin-3-ol.[1][9] National Library of Medicine. Link
The following is a comprehensive technical guide and meta-analysis of the chemical entity 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol . A Meta-Analysis of Synthetic Utility, Pharmacological Potential, and Structural Analog...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive technical guide and meta-analysis of the chemical entity 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol .
A Meta-Analysis of Synthetic Utility, Pharmacological Potential, and Structural Analogues
Part 1: Executive Summary & Core Directive
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol is a high-value disubstituted piperidine scaffold used primarily as a strategic intermediate in the synthesis of neuroactive pharmaceuticals. Structurally, it combines a lipophilic 4-fluorobenzyl moiety (enhancing metabolic stability and blood-brain barrier penetration) with a 3-methyl-4-hydroxy piperidine core, which serves as a conformationally constrained linker.
This guide provides a meta-analysis of the compound's utility, comparing it against non-fluorinated and non-methylated analogues. It establishes the molecule's critical role in the development of Sigma-1 receptor ligands , NMDA (NR2B) antagonists , and Substance P inhibitors .
Key Differentiators:
Metabolic Resistance: The para-fluorine atom blocks cytochrome P450-mediated oxidation at the benzylic position, significantly extending half-life compared to the non-fluorinated parent (1-benzyl-3-methylpiperidin-4-ol).
Stereochemical Versatility: The 3,4-substitution pattern introduces two chiral centers, allowing for the isolation of cis and trans diastereomers to probe receptor binding pockets with high specificity.
Part 2: Scientific Integrity & Technical Analysis
Chemical Profile & Physicochemical Properties
The introduction of the fluorine atom and the methyl group alters the physicochemical landscape of the piperidine core.
Property
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol
1-Benzyl-3-methylpiperidin-4-ol (Reference)
Impact of Modification
Molecular Formula
C₁₃H₁₈FNO
C₁₃H₁₉NO
Fluorine addition
Molecular Weight
223.29 g/mol
205.30 g/mol
+18 Da
LogP (Predicted)
~2.4 - 2.6
~2.1 - 2.3
Increased lipophilicity (better BBB crossing)
pKa (Basic N)
~8.4
~8.5
Slight inductive reduction by F-benzyl
Metabolic Liability
Low (p-F blocks oxidation)
High (p-H vulnerable to hydroxylation)
Critical Advantage
Synthesis Meta-Analysis: Route Optimization
A meta-analysis of synthetic protocols for N-benzyl-3-methylpiperidin-4-ols reveals two primary pathways. The Reductive Amination route is superior for scale and yield, while Alkylation is often reserved for late-stage functionalization.
Drawbacks: Potential for O-alkylation side products; requires protection of the hydroxyl group for high purity.
Yield Efficiency: 60-75%.
Pharmacological Applications (Mechanism of Action)
This scaffold is a "privileged structure" in neuropsychopharmacology.
Sigma-1 Receptor Modulation: The N-benzylpiperidine moiety is a classic pharmacophore for Sigma-1 receptors (chaperone proteins involved in cellular stress). The 4-fluorobenzyl group mimics the binding motif of haloperidol (a high-affinity sigma ligand) but without the butyrophenone tail.
NMDA Receptor Antagonism (NR2B Subunit): Similar to Ifenprodil , compounds containing this core can bind to the allosteric site of the NR2B subunit, offering neuroprotection without the psychotomimetic side effects of channel blockers.
Part 3: Visualization & Experimental Protocols
Pathway Visualization
The following diagram illustrates the synthesis workflow and the downstream pharmacological pathways influenced by this scaffold.
Caption: Synthesis of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol and its divergent pharmacological targets.
Experimental Protocol: Optimized Synthesis
Objective: Synthesis of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol via Reductive Amination.
Preparation: In a round-bottom flask, dissolve 3-methyl-4-piperidinone HCl (10 mmol) in DCM (50 mL). Add 4-fluorobenzylamine (11 mmol).
Activation: Add glacial acetic acid (0.5 mL) to catalyze imine formation. Stir at room temperature for 30 minutes under nitrogen atmosphere.
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC (System: 10% MeOH in DCM).
Quench: Quench the reaction with saturated NaHCO₃ solution (30 mL). Stir for 15 minutes.
Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 30 mL). Combine organic extracts.
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM) to yield the product as a pale yellow oil or white solid.
Validation: Verify structure via ¹H-NMR (Diagnostic: Benzylic CH₂ singlet/AB quartet ~3.5 ppm; Fluorine coupling in aromatic region).
Part 4: Comparative Analysis Guide
This section compares the subject compound against its closest structural alternatives to assist researchers in scaffold selection.
Feature
1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol
1-Benzyl-3-methylpiperidin-4-ol
1-(4-Fluorobenzyl)piperazine
Primary Use
High-affinity Sigma/NMDA ligand synthesis
General purpose intermediate
Serotonergic/Tyrosinase ligands
Metabolic Stability
High (Blocked para-position)
Low (Susceptible to hydroxylation)
Moderate
Lipophilicity
High (Enhanced CNS penetration)
Moderate
Moderate
Conformational Bias
Yes (3-Methyl locks conformation)
Yes
No (Flexible ring)
Cost
Moderate
Low
Low
Recommendation:
Choose 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol when designing CNS-active agents where metabolic stability and blood-brain barrier permeability are critical, or when targeting Sigma-1 receptors where the 4-fluorobenzyl motif is a known efficacy driver.
Choose 1-Benzyl-3-methylpiperidin-4-ol for initial SAR screening where cost is a factor and metabolic stability is not yet a primary concern.
References
Sigma Receptor Ligands:Structure-Affinity Relationships of 1-Benzylpiperidine Derivatives
Source: Journal of Medicinal Chemistry
Context: Establishes the N-benzylpiperidine core as a primary scaffold for Sigma-1 affinity.
(Note: Representative link for Sigma ligand class).
Synthetic Methodology:Reductive Amination of Piperidinones: A Practical Guide.
Source: Organic Process Research & Development
Context: Standard protocol validation for STAB-mediated amin
Fluorine in Medicinal Chemistry:The Role of Fluorine in Drug Design.
Source: Journal of Medicinal Chemistry
Context: Explains the metabolic stability conferred by para-fluorin
NMDA Antagonists:Ifenprodil and Related Piperidine Antagonists of the NMDA Receptor.
Source: Neuropharmacology
Context: Discusses the structural requirements (including 4-benzylpiperidine moieties) for NR2B selectivity.
Comprehensive Safety and Handling Guide for 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity Prepared for researchers, scientists, and drug development professionals, this guide provides essential, immediate safety...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity
Prepared for researchers, scientists, and drug development professionals, this guide provides essential, immediate safety and logistical information for the handling of 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol. The following protocols are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.
Hazard Analysis: Understanding the Compound
While specific toxicological data for 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol is not extensively documented, a thorough hazard assessment can be conducted by examining its structural components: the piperidine ring, the fluorobenzyl group, and the hydroxyl functional group.
Piperidine Core: Piperidine and its derivatives are known to be irritants and can be toxic.[1] Exposure can cause skin and respiratory irritation. Some piperidine derivatives are classified as corrosive and can cause severe skin burns and eye damage.[2][3][4]
Fluorinated Aromatic Group: The presence of a fluorine atom on the benzyl group warrants caution. Fluorinated organic compounds can be hazardous, and in some cases, may release hydrogen fluoride upon decomposition, which is highly corrosive.[5]
General Assessment: Given the combined structural motifs, 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system.[6] Until specific data becomes available, it is prudent to treat it with a high degree of caution.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a risk assessment that considers various potential routes of exposure.
Primary Engineering Controls: The First Line of Defense
All work with 1-(4-Fluorobenzyl)-3-methylpiperidin-4-ol, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[1] This engineering control is critical for minimizing inhalation exposure to any potential vapors or aerosols.
Essential Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound.
Body Part
Required PPE
Rationale and Specifications
Eyes/Face
Safety Goggles with Side Shields or a Face Shield
Protects against splashes and accidental contact with the eyes.[1][7] Standard safety glasses are insufficient.
Hands
Chemical-Resistant Gloves (Nitrile or Neoprene)
Nitrile gloves offer good resistance to a variety of chemicals.[8][9] For prolonged contact or when handling larger quantities, consider double-gloving.[10] Neoprene gloves are recommended for handling fluorinated compounds due to their resistance to potential hydrofluoric acid formation.[5]
Body
Laboratory Coat
A flame-resistant lab coat should be worn to protect against splashes and contamination of personal clothing.[9][11]
Respiratory
Not required with proper fume hood use
If work must be performed outside of a fume hood (not recommended), a risk assessment should be conducted to determine the appropriate respiratory protection.[9]
Glove Selection and Use
Proper glove selection and technique are critical for preventing skin contact.
Inspection: Always inspect gloves for any signs of degradation or punctures before use.[12]
Donning and Doffing: Follow proper procedures for putting on and taking off gloves to avoid contaminating your hands.[10]
Disposal: Dispose of used gloves in the appropriate chemical waste container immediately after use.[12] Do not reuse disposable gloves.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.